molecular formula C7H3ClF4 B1371426 2-Chloro-4-fluorobenzotrifluoride CAS No. 94444-58-3

2-Chloro-4-fluorobenzotrifluoride

Cat. No.: B1371426
CAS No.: 94444-58-3
M. Wt: 198.54 g/mol
InChI Key: UHHZGIHGBLCIJM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3ClF4 and its molecular weight is 198.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZGIHGBLCIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631413
Record name 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94444-58-3
Record name 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of 2-Chloro-4-fluorobenzotrifluoride?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound that is gaining significant attention as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring chlorine, fluorine, and a trifluoromethyl group on a benzene ring, imparts specific reactivity and physical characteristics that are crucial for its application in complex chemical syntheses.[1][2] This guide provides a comprehensive overview of the physical properties of this compound, offering a foundational understanding for its handling, application, and integration into research and development workflows.

Chemical Identity

  • IUPAC Name: 2-chloro-4-fluoro-1-(trifluoromethyl)benzene[1]

  • CAS Number: 94444-58-3[1]

  • Molecular Formula: C₇H₃ClF₄[1][2]

  • Molecular Weight: Approximately 198.55 g/mol [1]

  • Synonyms: 2-Chloro-4-fluoro-α,α,α-trifluorotoluene

Physicochemical Properties

The physical state and thermal properties of a compound are critical for its purification, storage, and reaction setup. This compound is a colorless to light yellow or light red liquid at room temperature, with a characteristic aromatic or slightly irritating odor.[1][2]

PropertyValueSource(s)
Appearance Colorless to light red/yellow liquid[1][2]
Odor Typical organic chemical odor, slightly irritating[2]
Boiling Point 137 - 155 °C[2]
Melting Point -50 to -42 °C[1][2]
Density 1.394 - 1.396 g/mL at 25 °C[2]
Refractive Index 1.433 at 20 °C[2]
Flash Point 36 - 45 °C[2]
Thermal Properties

The boiling point of this compound is reported in the range of 137-155°C.[2] This relatively high boiling point for a molecule of its size is indicative of strong intermolecular forces. Its melting point is consistently reported at sub-zero temperatures, ranging from -50 to -42°C, which simplifies its handling as a liquid under standard laboratory conditions.[1][2]

Density and Refractive Index

With a density of approximately 1.394 g/mL at 25°C, this compound is denser than water.[2] The refractive index, a measure of how light propagates through the substance, is 1.433 at 20°C.[2] This value is useful for rapid purity assessments using refractometry.

Solubility and Partitioning Behavior

Consistent with its halogenated aromatic structure, this compound is insoluble in water but is soluble in a majority of organic solvents.[2] This hydrophobicity is a key consideration for reaction and extraction solvent selection. The calculated octanol-water partition coefficient (logP) of 3.498 further quantifies its lipophilic nature, indicating a strong preference for partitioning into organic phases over aqueous environments.[1]

Spectroscopic Characterization

While specific spectral data is not available in the provided search results, a general spectroscopic profile can be anticipated based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the chlorine, fluorine, and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR will display distinct signals for each of the seven carbon atoms, with the trifluoromethyl carbon appearing at a characteristic chemical shift.

  • ¹⁹F NMR: The fluorine NMR will be particularly informative, showing signals for the fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group, likely with observable coupling between them.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

  • Aromatic C-H stretching

  • Aromatic C=C bond vibrations

  • Strong absorptions corresponding to the C-F and C-Cl bonds, as well as the C-F bonds of the trifluoromethyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of chlorine, fluorine, or the trifluoromethyl group, providing further structural evidence.

Experimental Protocols for Physical Property Determination

The following are generalized protocols for determining the key physical properties of liquid compounds like this compound.

Workflow for Physical Property Analysis

Caption: Generalized workflow for determining the physical properties of a liquid chemical sample.

Boiling Point Determination (Distillation Method)
  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This temperature is the boiling point.

Density Measurement (Pycnometer Method)
  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume and record its mass.

  • Sample Filling: Fill the pycnometer with this compound at a constant temperature (e.g., 25°C).

  • Mass Measurement: Record the mass of the filled pycnometer.

  • Calculation: Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)
  • Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

  • Sample Application: Place a few drops of this compound on the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs.

  • Reading: Read the refractive index from the scale, ensuring the temperature is controlled and noted (e.g., 20°C).

Safety, Handling, and Storage

This compound is classified as a hazardous chemical.[2] Due to the presence of halogenated aromatic groups, it should be handled with caution, assuming potential for skin, eye, and respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat sources and open flames.[2] Keep the container tightly sealed to prevent leakage and exposure to moisture.[2] Store separately from oxidizing and reducing agents.[2]

  • Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous chemical waste. Halogenated compounds can be persistent in the environment, so proper disposal is essential.[1]

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound. A thorough understanding of these properties is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis. The data presented here serves as a critical resource for scientists and professionals working with this important chemical intermediate.

References

2-Chloro-4-fluorobenzotrifluoride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzotrifluoride (CAS: 94444-58-3)

Introduction

This compound is a halogenated aromatic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its structure, featuring a benzene ring substituted with chlorine, fluorine, and a trifluoromethyl group, provides a unique combination of reactivity and stability. This makes it a highly valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethyl (CF₃) group is particularly significant, as its incorporation into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing crucial properties such as metabolic stability, lipophilicity, and binding affinity.[3][4]

This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic characterization, key applications, and essential safety protocols, providing the field-proven insights necessary for its effective utilization.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 94444-58-3[5][6]
IUPAC Name 2-chloro-4-fluoro-1-(trifluoromethyl)benzene[5]
Molecular Formula C₇H₃ClF₄[5]
Molecular Weight 198.54 g/mol [5]
Appearance Colorless to light red liquid[1][5]
Boiling Point 153 - 154 °C[1]
Density ~1.394 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in organic solvents[1]

Synthesis and Mechanistic Rationale

The synthesis of substituted benzotrifluorides often involves multi-step sequences that strategically introduce the required functional groups onto the aromatic ring. While proprietary industrial methods may vary, a logical and common approach involves the halogenation and subsequent trifluoromethylation of an appropriate precursor.

Proposed Synthetic Workflow

A plausible synthetic pathway could start from a readily available chlorofluoro-substituted toluene, followed by a free-radical chain reaction to form a benzotrichloride, and finally a halogen exchange (HALEX) reaction to yield the desired benzotrifluoride. The choice of this pathway is dictated by the relative stability of intermediates and the high efficiency of modern fluorination reagents.

G cluster_0 Step 1: Photochlorination cluster_1 Step 2: Halogen Exchange (HALEX) A 1-Chloro-3-fluorotoluene B 1-Chloro-3-fluoro-benzotrichloride A->B Cl₂, UV light (Free-radical chain reaction) C This compound B->C Anhydrous HF or SbF₃ (Nucleophilic substitution)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar transformations.[7]

Step 1: Synthesis of 1-Chloro-3-fluoro-benzotrichloride (Photochlorination)

  • Reactor Setup: Charge a UV-transparent reactor equipped with a gas sparge tube, reflux condenser, mechanical stirrer, and off-gas scrubber with 1-chloro-3-fluorotoluene (1.0 eq) and a solvent like carbon tetrachloride.

  • Initiation: Begin stirring and heat the mixture to a gentle reflux (~70-80 °C).

  • Reaction: Activate the internal UV light source and introduce chlorine gas (Cl₂) through the sparge tube. The reaction is exothermic and may require external cooling to maintain a temperature between 100-140 °C.

    • Causality: The UV light initiates the homolytic cleavage of Cl₂ into chlorine radicals, which then propagate a free-radical chain reaction at the benzylic position, the most reactive site, sequentially replacing the methyl protons with chlorine atoms.

  • Monitoring: Monitor the reaction's progress by Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once complete, stop the chlorine flow and UV lamp. Purge the reactor with nitrogen to remove residual gases. The solvent can be removed by distillation to yield the crude product, which is often used directly in the next step.

Step 2: Synthesis of this compound (Halogen Exchange)

  • Reactor Setup: In a pressure-resistant reactor suitable for handling corrosive reagents, charge the crude 1-chloro-3-fluoro-benzotrichloride (1.0 eq).

  • Fluorination: Carefully add anhydrous hydrogen fluoride (HF) ( >3.0 eq) or another suitable fluorinating agent like antimony trifluoride (SbF₃).

    • Causality: The highly polar bond in HF allows for the fluoride ion to act as a nucleophile, displacing the chloride ions from the trichloromethyl group. This reaction is driven by the formation of the highly stable C-F bonds. The use of a catalyst like SbCl₅ may be required when using certain fluorinating agents.

  • Reaction Conditions: Seal the reactor and heat according to established parameters for the chosen fluorinating agent, monitoring the internal pressure.

  • Workup and Purification: After cooling, carefully vent the reactor and quench the reaction mixture. Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. The final product can be purified by fractional distillation under reduced pressure.

Spectroscopic Elucidation

Structural confirmation is paramount. The following spectroscopic data provides a fingerprint for the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural analysis of this molecule. The chemical shifts are influenced by the electronegativity and relative positions of the halogen and CF₃ substituents.

NucleusExpected Chemical Shift (ppm)Expected Multiplicity
¹H NMR ~7.2 - 7.8Multiplets (due to H-F and H-H coupling)
¹³C NMR ~115 - 165Multiple signals, including a quartet for the CF₃ carbon (due to C-F coupling)
¹⁹F NMR Two distinct signalsOne for the ring-substituted fluorine and one for the CF₃ group
General Protocol for Spectroscopic Analysis

The following outlines a standard workflow for obtaining and interpreting spectroscopic data for this compound.[8]

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For IR, a neat liquid sample can be used. For MS, a dilute solution in a volatile solvent is prepared.

  • Data Acquisition:

    • NMR: Record ¹H, ¹³C, and ¹⁹F spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • IR: Obtain the spectrum using an FTIR spectrometer with an ATR accessory or between salt plates.

    • MS: Analyze the sample using a GC-MS system to determine the molecular weight and fragmentation pattern.

  • Data Interpretation:

    • Correlate the observed chemical shifts, coupling constants, and integration values in NMR spectra to the molecular structure.

    • Identify characteristic absorption bands in the IR spectrum (e.g., C-F, C-Cl, aromatic C=C stretches).

    • Confirm the molecular ion peak in the mass spectrum, which should correspond to the molecular weight (198.54).

G A Purified Sample B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (GC-MS) A->C D Infrared Spectroscopy (FTIR) A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Workflow for spectroscopic analysis and structural confirmation.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the specific reactivity of its substituents, allowing for its incorporation into larger, more complex molecules.

  • Pharmaceutical Synthesis: It is a key starting material for APIs.[1] The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's profile by increasing its metabolic stability (blocking sites of oxidation) and enhancing its ability to cross cell membranes (lipophilicity).[2]

  • Agrochemicals: The compound is used to synthesize advanced herbicides and pesticides.[1][2] The stability of the C-F bonds contributes to the environmental persistence and long-lasting efficacy required for these applications.[3]

  • Material Science: Its derivatives can be used in the production of specialty polymers and other materials where thermal stability and chemical resistance are required.[1]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with care. It is classified as a hazardous chemical.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or apron.[10]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator is necessary.[11][12]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[11] Ground and bond containers when transferring material to prevent static discharge. Use spark-proof tools.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, open flames, and other sources of ignition.[1][10] Store separately from oxidizing agents and other incompatible materials.[1]

First-Aid Measures
  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]

Conclusion

This compound is a specialized chemical intermediate with significant value in the synthesis of high-performance molecules for the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a versatile platform for molecular design, particularly through the introduction of the advantageous trifluoromethyl group. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for harnessing its full potential in research and development.

References

Spectroscopic Profile of 2-Chloro-4-fluorobenzotrifluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-fluorobenzotrifluoride is a halogenated aromatic compound with the chemical formula C₇H₃ClF₄. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise substitution pattern imparts specific chemical reactivity and physical properties that are of great interest in materials science and drug development.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally acquired spectra for this specific compound are not widely available in public databases, this document presents a detailed, expert-driven prediction and interpretation of the expected spectroscopic profile. This analysis is grounded in fundamental principles and supported by extensive comparison with validated data from structurally analogous compounds, providing a reliable framework for researchers, scientists, and drug development professionals to identify and characterize this molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is foundational to interpreting its spectroscopic output. The molecule consists of a benzene ring substituted at positions 1, 2, and 4.

  • CAS Number: 94444-58-3

  • Molecular Formula: C₇H₃ClF₄

  • Molecular Weight: 198.55 g/mol

  • Appearance: Colorless to light yellow liquid

  • Boiling Point: Approximately 137-155 °C

  • Solubility: Insoluble in water, soluble in common organic solvents

The relative positions of the electronegative substituents (Cl, F, and CF₃) create a unique electronic environment that governs the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established substituent effects and data from similar compounds.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The predicted chemical shifts (in CDCl₃) and coupling patterns are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J) in HzAssignmentRationale
~ 7.70Doublet of doublets (dd)J(H-F) ≈ 8.5 Hz, J(H-H) ≈ 2.5 HzH-5This proton is ortho to the fluorine at C-4 and meta to the chlorine at C-2. The primary splitting will be a large ortho coupling to the fluorine, further split by a smaller meta coupling to H-3.
~ 7.55Doublet (d)J(H-H) ≈ 2.5 HzH-3This proton is ortho to the chlorine and meta to both the fluorine and the CF₃ group. It will exhibit a small meta coupling to H-5.
~ 7.30Doublet of doublets (dd)J(H-H) ≈ 8.5 Hz, J(F-H) ≈ 5.5 HzH-6This proton is ortho to the CF₃ group and ortho to the fluorine atom, resulting in coupling to both, though the H-F coupling will be smaller than the H-H ortho coupling.

The predictions draw upon data from analogous compounds such as 2-chloro-4-fluorotoluene, where aromatic protons appear in a similar region.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for all seven carbon atoms. The trifluoromethyl group will induce a characteristic quartet splitting pattern for the carbon to which it is attached, and the C-F couplings will be observable for the carbons bonded to or near the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)AssignmentRationale
~ 160Doublet (¹JCF)C-4The carbon directly bonded to fluorine will appear significantly downfield with a large one-bond C-F coupling constant.
~ 135Doublet (²JCF)C-3This carbon is ortho to the fluorine, resulting in a smaller two-bond coupling.
~ 132SingletC-2The carbon bearing the chlorine atom.
~ 128Quartet (¹JCF)-CF₃The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Data from related benzotrifluorides supports this assignment.
~ 125Doublet (²JCF)C-1The carbon bonded to the CF₃ group will be split by the fluorine at C-4.
~ 122Doublet (³JCF)C-5This carbon is meta to the fluorine, showing a small three-bond coupling.
~ 118Doublet (²JCF)C-6This carbon is ortho to the fluorine, resulting in a two-bond coupling.
¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range. Two distinct signals are expected: one for the trifluoromethyl group and one for the aromatic fluorine.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Predicted Chemical Shift (ppm)MultiplicityAssignmentRationale
~ -63Sing

A Comprehensive Technical Guide on the Solubility of 2-Chloro-4-fluorobenzotrifluoride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Chloro-4-fluorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their workflows. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes available qualitative information, outlines a robust experimental protocol for determining precise solubility, and discusses the key physicochemical factors that govern its solubility profile.

Introduction: The Significance of Solubility in Application

This compound (C₇H₃ClF₄) is a halogenated aromatic compound with a molecular weight of approximately 198.55 g/mol .[1] Its utility as a building block in organic synthesis is significant, particularly in the development of novel therapeutic agents and crop protection chemicals.[2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and ensuring the efficiency and reproducibility of synthetic processes. The choice of solvent can profoundly impact reaction kinetics, yield, and impurity profiles. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to empower researchers with the methodology to determine its quantitative solubility in their specific systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃ClF₄[1]
Molecular Weight 198.55 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point Approximately 150-155 °C[2]
Melting Point Approximately -50 °C[2]
Density Approximately 1.4 g/cm³[2]
Calculated logP 3.498[1]

The high calculated octanol-water partition coefficient (logP) of 3.498 indicates that this compound is a significantly hydrophobic and lipophilic compound.[1] This property suggests a strong preference for non-polar or weakly polar organic solvents over aqueous environments, which is consistent with its observed poor water solubility.[1]

Qualitative Solubility of this compound

Based on available literature and supplier information, this compound is generally described as being soluble or miscible in a variety of common organic solvents. However, specific quantitative data (e.g., g/100 mL) is not consistently reported. The following table provides a qualitative summary of its solubility.

Organic SolventPolarity IndexQualitative SolubilitySource
Hexane 0.1Soluble (Predicted)
Toluene 2.4Soluble[2]
Diethyl Ether 2.8Soluble[2]
Chloroform 4.1Soluble[1]
Ethyl Acetate 4.4Soluble (Predicted)
Acetone 5.1Soluble[2]
Methanol 5.1Soluble[1]
Ethanol 4.3Soluble (Predicted)
Water 10.2Insoluble[2]

Polarity index values are approximate and can vary slightly depending on the scale used.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a well-designed experimental protocol is crucial. The following section details the gravimetric method, a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Evaporating dishes or pre-weighed vials

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure that the solution is saturated.

    • Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's dissolution rate.

  • Equilibrium Verification:

    • After the initial equilibration period, allow the undissolved solid to settle.

    • Carefully extract a small aliquot of the supernatant using a syringe fitted with a syringe filter.

    • Analyze the concentration of the solute in the aliquot using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

    • Continue the agitation for another few hours and then repeat the analysis. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

  • Gravimetric Determination:

    • Once equilibrium is confirmed, stop the agitation and allow the undissolved solid to settle completely.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. The syringe should be fitted with a syringe filter to remove any suspended particles.

    • Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact weight of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

    • Once the solvent has been completely removed, place the evaporating dish or vial in a drying oven or vacuum desiccator to remove any residual solvent.

    • Cool the dish or vial to room temperature in a desiccator and then weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

      Solubility ( g/100 g solvent) = (Mass of residue / (Mass of solution - Mass of residue)) x 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Measurement cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal and place in thermostatic shaker prep1->prep2 equil1 Agitate for 24-48 hours prep2->equil1 equil2 Verify equilibrium equil1->equil2 sep1 Withdraw supernatant with filtered syringe equil2->sep1 sep2 Transfer to pre-weighed dish sep1->sep2 analysis1 Evaporate solvent sep2->analysis1 analysis2 Dry residue to constant weight analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Gravimetric method for solubility determination.

Factors Influencing the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.

  • Polarity: this compound possesses a degree of polarity due to the presence of electronegative chlorine and fluorine atoms. However, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, and the overall molecule has a significant non-polar character, as indicated by its high logP value. This explains its high solubility in non-polar and weakly polar solvents like toluene and diethyl ether, as well as in more polar solvents like acetone and methanol where dipole-dipole interactions can occur.

  • Intermolecular Forces: The primary intermolecular forces at play between this compound and organic solvents are van der Waals forces (specifically London dispersion forces and dipole-dipole interactions). The absence of hydrogen bond donors in its structure means that it will not readily dissolve in highly polar, protic solvents like water through hydrogen bonding.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, the principle of increased kinetic energy facilitating the overcoming of intermolecular forces generally holds true for liquid-liquid miscibility as well.

Visualization of Intermolecular Interactions

G cluster_solute This compound cluster_solvent Organic Solvent cluster_interactions Primary Intermolecular Forces solute Non-polar Benzene Ring Polar C-Cl, C-F, C-CF3 bonds interactions Van der Waals Forces (Dispersion & Dipole-Dipole) solute->interactions Exhibits solvent Can be Non-polar, Polar Aprotic, or Polar Protic solvent->interactions Exhibits solubility High Solubility (if forces are compatible) interactions->solubility

Caption: Factors governing solubility.

Conclusion and Future Recommendations

This technical guide has established that this compound is a hydrophobic compound with high solubility in a range of common organic solvents. While precise quantitative data is not widely published, the provided experimental protocol offers a reliable method for its determination. For researchers and drug development professionals, it is recommended to perform solubility testing in the specific solvent systems relevant to their applications to ensure accurate and reproducible results. Further studies to generate and publish a comprehensive quantitative solubility database for this important synthetic intermediate would be of great value to the scientific community.

References

Foreword: Bridging the Data Gap for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloro-4-fluorobenzotrifluoride

To our fellow researchers, scientists, and drug development professionals, this guide addresses the thermochemical properties of this compound. It is a compound of significant interest as an intermediate in the synthesis of pharmaceuticals and advanced materials.[1] A comprehensive understanding of its thermodynamic characteristics is paramount for process optimization, safety, and scaling of its chemical transformations.

It is important to note that while extensive physical property data for this compound is available, specific, publicly accessible experimental thermochemical data such as enthalpy of formation, standard entropy, and heat capacity is limited. This guide, therefore, takes a two-pronged approach. Firstly, it consolidates the known physical properties. Secondly, and more crucially, it outlines the established experimental and computational methodologies that our laboratories would employ to determine these vital thermochemical parameters. This approach is designed to provide not just data, but a framework for its acquisition and application, reflecting a commitment to self-validating systems and scientific rigor.

Physicochemical Characterization of this compound

A foundational understanding of a compound's physical properties is the precursor to any thermochemical investigation. These properties dictate handling, storage, and reaction conditions.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃ClF₄[1][2]
Molecular Weight 198.55 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point Approximately 137-145 °C[1]
Melting Point Approximately -50 °C[1]
Density Approximately 1.4 g/cm³[1]
Solubility Insoluble in water; soluble in organic solvents like ether, acetone, and toluene.[1]
Flash Point 36-45 °C[1]

The relatively low melting point and high boiling point are characteristic of halogenated aromatic compounds where intermolecular forces are dominated by van der Waals interactions.[2] The trifluoromethyl group and halogen substituents contribute to the compound's significant thermal stability and unique reactivity profile.[2]

The Imperative of Thermochemical Data in Process Chemistry

Thermochemical data governs the feasibility and safety of a chemical reaction. For a building block like this compound, this data is critical for:

  • Reaction Energetics: Determining whether a reaction is exothermic or endothermic is crucial for designing appropriate thermal management systems in a reactor, preventing thermal runaways.

  • Chemical Equilibrium: The Gibbs free energy of a reaction, derived from enthalpy and entropy, determines the theoretical maximum yield of a product.

  • Process Safety: Understanding the energy release potential is a cornerstone of Hazard and Operability (HAZOP) studies, ensuring safe scale-up from the laboratory to production.

Experimental Determination of Thermochemical Properties

The following protocols represent the gold-standard experimental workflows for determining the key thermochemical properties of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is arguably the most critical thermochemical parameter. For an organic liquid like this compound, rotating-bomb combustion calorimetry is the method of choice.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A precise mass of this compound is encapsulated in a combustible container.

  • Bomb Charging: The sealed sample is placed in a high-pressure vessel (the "bomb"), which is then purged and filled with an excess of pure oxygen. A small, known amount of water is added to the bomb to ensure that the combustion products are in their standard states.

  • Combustion: The bomb is submerged in a precisely measured volume of water in a calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

  • Analysis of Products: Post-combustion, the contents of the bomb are analyzed to quantify the amounts of carbon dioxide, hydrochloric acid, and hydrofluoric acid formed. This step is critical for correcting the raw energy data.

  • Calculation: The standard molar enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard molar enthalpy of formation is then derived using Hess's Law, by combining the enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

Causality in Experimental Design: The choice of a rotating bomb is deliberate. The rotation ensures that the post-combustion acid products are homogeneously dissolved in the water within the bomb, leading to a well-defined final state and more accurate results.

Heat Capacity (Cp) and Entropy (S°)

Heat capacity is determined using calorimetry, often over a range of temperatures.

Experimental Protocol: Adiabatic Heat-Capacity Calorimetry

  • Sample Loading: A known mass of the sample is placed in a calorimeter vessel.

  • Thermal Isolation: The vessel is placed in an adiabatic shield, which is maintained at the same temperature as the sample to prevent heat loss.

  • Heating and Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

  • Calculation: The heat capacity is calculated from the energy input and the temperature change. This process is repeated over the desired temperature range.

  • Entropy Calculation: The standard entropy (S°) at a given temperature is determined by integrating the heat capacity divided by temperature (Cp/T) from absolute zero up to the desired temperature, accounting for the entropies of any phase transitions.

G cluster_exp Experimental Workflow for Thermochemical Data cluster_combustion Enthalpy of Formation cluster_heat_cap Heat Capacity & Entropy sample_prep Sample Preparation bomb_charge Bomb Charging sample_prep->bomb_charge combustion Combustion bomb_charge->combustion product_analysis Product Analysis combustion->product_analysis calc_h Calculate ΔfH° product_analysis->calc_h sample_load Sample Loading thermal_iso Thermal Isolation sample_load->thermal_iso heating Heating & Measurement thermal_iso->heating calc_cp Calculate Cp heating->calc_cp calc_s Calculate S° calc_cp->calc_s

Caption: Experimental workflows for determining key thermochemical properties.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, or to complement it, computational methods are invaluable. High-level ab initio molecular orbital theory calculations can provide accurate predictions of thermochemical properties.[3]

Computational Protocol: Ab Initio Calculations

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This is essential for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • High-Level Energy Calculation: A more accurate single-point energy calculation is performed using a high-level composite method such as G3(MP2)//B3LYP or CBS-QB3.[4] These methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often preferred as they allow for significant cancellation of errors in the calculations.

G cluster_comp Computational Workflow geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc energy_calc High-Level Energy Calculation (e.g., G3) freq_calc->energy_calc isodesmic Isodesmic Reaction Scheme freq_calc->isodesmic energy_calc->isodesmic final_h Predicted ΔfH° (gas) isodesmic->final_h

Caption: A typical workflow for computational thermochemistry.

Trustworthiness through Self-Validation: The synergy between experimental and computational approaches provides a self-validating system. A close agreement between a predicted value from a reliable computational model and an experimentally determined value lends high confidence to both. Discrepancies, on the other hand, can point to complexities in either the experimental setup or the computational model, prompting further investigation.

Conclusion and Future Outlook

While the direct thermochemical data for this compound remains to be exhaustively published, the methodologies for its determination are well-established and robust. The physical properties available provide a solid foundation for handling and initial process design. For researchers in drug development and materials science, the true value lies not just in having a number, but in understanding its origin and its impact on chemical processes. As the applications of this versatile intermediate expand, it is anticipated that detailed experimental and computational studies will be forthcoming, filling the current data gap and enabling more precise and efficient chemical synthesis.

References

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluorobenzotrifluoride (CAS No. 94444-58-3) is a halogenated aromatic compound of significant interest as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring chlorine, fluorine, and a trifluoromethyl group on a benzene ring, imparts specific reactivity and physicochemical properties that are valuable in organic synthesis.[1] However, the presence of these functional groups also raises concerns regarding its potential hazards and toxicity. This technical guide provides a comprehensive overview of the known and anticipated toxicological and environmental risks associated with this compound. Due to a notable lack of specific toxicological data for this compound, this guide synthesizes available information, draws logical inferences from structurally related compounds, and outlines necessary safety protocols and experimental designs for its safe handling and further assessment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to assessing its potential hazards and implementing appropriate safety measures.

PropertyValueSource(s)
Chemical Formula C₇H₃ClF₄[1][2]
Molecular Weight 198.55 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Odor Irritating, characteristic organic chemical odor[1]
Boiling Point Approximately 140-155 °C[1]
Melting Point Approximately -50 °C to -42 °C[1][2]
Density Approximately 1.4 g/cm³[1]
Vapor Pressure Data not available for this compound. For the related compound 2-chlorobenzotrifluoride, the vapor pressure is 25.3 hPa at 50 °C.[3]
Solubility Insoluble in water; miscible with most organic solvents.[1]
LogP (Octanol-Water Partition Coefficient) 3.498 (calculated)[2]
Flash Point Approximately 36-45 °C[1]

The low water solubility and high octanol-water partition coefficient (LogP) suggest a potential for bioaccumulation in fatty tissues.[2] Its volatility, indicated by its boiling point and the vapor pressure of related compounds, points to inhalation as a primary route of exposure.[1][3]

Reactivity and Chemical Hazards

The molecular structure of this compound, with its electron-withdrawing trifluoromethyl group and halogen substituents, dictates its reactivity. The chlorine and fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution reactions.[2] This reactivity is fundamental to its utility in synthesis but also presents potential hazards.

Incompatible Materials:

  • Strong Oxidizing Agents: May cause violent reactions.

  • Strong Bases: Can promote substitution reactions.

  • Reducing Agents: May react with the halogenated components.[1]

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce toxic and corrosive gases, including:

  • Hydrogen Chloride (HCl)

  • Hydrogen Fluoride (HF)

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)[4]

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity

Anecdotal reports suggest that this compound is toxic to mice and guinea pigs, causing respiratory distress and organ damage, including lung congestion, liver swelling, and kidney abnormalities.[1] While not quantitative, this information underscores the need for caution.

For the related compound p-Chloro-α,α,α-trifluorotoluene (PCBTF) , the following acute toxicity data has been reported:

  • Oral LD50 (rat): 13,000 mg/kg[5]

  • Dermal LD50 (rabbit): > 2,000 mg/kg[5]

  • Inhalation LC50 (rat): > 32.03 mg/L (4 hours)[6]

These values suggest a low order of acute toxicity for PCBTF. However, sublethal signs of toxicity in animal studies with PCBTF included ataxia, hypoactivity, tremors, and respiratory distress.[6] Given the structural similarities, it is prudent to assume that this compound may elicit similar effects, particularly irritation of the respiratory tract upon inhalation.[2]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for this compound were identified. However, studies on PCBTF provide valuable insights into potential target organs. In 14- and 90-day inhalation studies in rats and mice, PCBTF exposure led to:

  • Hepatocellular necrosis

  • Adrenal cortex vacuolation

  • Decreased thymus weight[7]

These findings suggest that the liver and adrenal glands may be target organs for chronic toxicity of halogenated benzotrifluorides.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: There are no carcinogenicity studies available for this compound. The structurally related PCBTF is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly carcinogenic to humans .[8] This classification is based on evidence of liver tumors in male mice.[7]

  • Mutagenicity: No specific mutagenicity data (e.g., Ames test) for this compound was found. A read-across analysis for the related compound 2-chloro-4-fluorobenzophenone suggests that computational models can be used to predict the Ames endpoint, but experimental data is lacking for our target compound.[4]

  • Reproductive and Developmental Toxicity: There is no specific data on the reproductive or developmental toxicity of this compound. Studies on hydrofluorocarbons, which are structurally different but also contain C-F bonds, have shown varied effects, with some causing developmental toxicity at high concentrations.[9] Given the lack of data, the potential for reproductive and developmental effects cannot be ruled out.

Environmental Fate and Ecotoxicity

The environmental fate of this compound is largely predicted based on its physicochemical properties and data from related compounds.

  • Persistence and Degradation: The carbon-fluorine bonds in the trifluoromethyl group are strong, suggesting that this compound may be persistent in the environment.[2] In the troposphere, the related PCBTF has an estimated half-life of 67 days, being transformed by reaction with hydroxyl radicals.[5] Biodegradation is expected to be slow.

  • Bioaccumulation: With a high calculated LogP of 3.498, this compound has a significant potential for bioaccumulation in aquatic organisms.[2] This is a concern for its long-term environmental impact.

  • Ecotoxicity: Anecdotal evidence suggests that this compound is toxic to aquatic organisms and can inhibit plant growth.[1] The safety data sheet for the isomer 3-Chloro-4-fluorobenzotrifluoride indicates that it is "toxic to aquatic life."[10] For PCBTF, it is classified as "toxic to aquatic life with long lasting effects."[5]

Safety and Handling

Given the potential hazards, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are required.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Storage and Handling
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]

  • Keep containers tightly closed.[1]

  • Store separately from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[11]

Emergency Procedures
  • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of inhalation: Move the person to fresh air.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.[11]

Experimental Protocols for Hazard Assessment

Due to the significant data gaps, further experimental evaluation of the toxicity of this compound is crucial. The following are suggested experimental protocols based on OECD guidelines.

Acute Oral Toxicity (OECD TG 423)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Methodology:

  • Test Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosage: Administer the test substance by gavage in a stepwise procedure using the appropriate starting dose based on available information.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

Objective: To assess the mutagenic potential of this compound.

Methodology:

  • Test Strains: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix).

  • Procedure: Expose the bacterial strains to a range of concentrations of the test substance.

  • Analysis: Count the number of revertant colonies and compare to the solvent control to determine a positive response.

Conclusion

This compound is a valuable chemical intermediate, but its potential for toxicity and environmental harm necessitates a cautious and well-informed approach to its handling and use. While specific toxicological data is sparse, information from structurally related compounds suggests that it may be an irritant, a potential carcinogen, and toxic to aquatic life with a potential for bioaccumulation. Further experimental investigation is urgently needed to fill the existing data gaps and allow for a more complete risk assessment. In the interim, strict adherence to safety protocols is paramount to minimize exposure and protect researchers and the environment.

Visualizations

Hypothetical Metabolic Pathway

G This compound This compound Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite Phase I (CYP450) Conjugated Metabolite Conjugated Metabolite Hydroxylated Metabolite->Conjugated Metabolite Phase II (e.g., Glucuronidation) Excretion Excretion Conjugated Metabolite->Excretion

Caption: A generalized and hypothetical metabolic pathway for this compound.

Experimental Workflow for Acute Oral Toxicity

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing Observation cluster_3 Terminal Procedures Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Gavage Oral Gavage Fasting->Oral Gavage Clinical Signs Clinical Signs Oral Gavage->Clinical Signs Body Weight Body Weight Oral Gavage->Body Weight Mortality Mortality Oral Gavage->Mortality Gross Necropsy Gross Necropsy Body Weight->Gross Necropsy Mortality->Gross Necropsy

Caption: A simplified workflow for an acute oral toxicity study (OECD TG 423).

References

Stability of 2-Chloro-4-fluorobenzotrifluoride Under Ambient Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzotrifluoride, a halogenated aromatic compound, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in drug development is often attributed to the unique properties conferred by the fluorine and chlorine substituents, which can enhance metabolic stability and lipophilicity of parent molecules.[1] Understanding the stability of this reagent under typical laboratory (ambient) conditions is paramount for ensuring the integrity of experimental results, maintaining safe laboratory practices, and optimizing storage protocols. This technical guide provides an in-depth analysis of the stability of this compound, drawing upon its physicochemical properties and reactivity profile.

Physicochemical Properties Governing Stability

The inherent stability of this compound under ambient conditions is largely dictated by its molecular structure and the strong covalent bonds within it. The presence of a trifluoromethyl group and halogen substituents on the benzene ring contributes significantly to its chemical robustness.[1]

PropertyValueSource
Molecular Formula C7H3ClF4[2]
Molecular Weight 198.55 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Melting Point Approximately -42 °C to -50 °C[1][2]
Boiling Point Approximately 137-155 °C[1][2]
Density Approximately 1.394 - 1.4 g/cm³[1][2]
Flash Point Approximately 36-45 °C[1]
Solubility in Water Insoluble[1][2]
Solubility in Organic Solvents Miscible with most organic solvents[1]

The low melting point and high boiling point indicate that this compound exists as a liquid over a wide temperature range, including standard ambient temperatures (typically 20-25 °C). Its insolubility in water and miscibility with organic solvents are important considerations for its use in synthesis and for assessing its environmental fate.[1][2]

Stability Under Ambient Conditions

For the purpose of this guide, "ambient conditions" are defined as typical indoor laboratory environments: room temperature (20-25°C), atmospheric pressure, and exposure to ambient indoor lighting and air.

Thermal Stability

With a boiling point well above 130°C, this compound exhibits excellent thermal stability at ambient temperatures.[1][2] No significant thermal decomposition is expected to occur when stored or handled at room temperature. However, it is crucial to keep it away from direct heat sources, sparks, and open flames, as it has a flash point in the range of 36-45°C and is considered flammable.[1]

Oxidative Stability

While generally stable in the presence of atmospheric oxygen under ambient conditions, prolonged exposure to air is not recommended. Good laboratory practice dictates that the container should be kept tightly sealed when not in use to prevent the introduction of moisture and other atmospheric contaminants that could potentially lead to slow degradation over time.[1]

Photostability

Halogenated aromatic compounds can be susceptible to photolytic degradation. However, this compound is reported to have a relatively high resistance to direct photolysis.[1] This stability is attributed to the electron-withdrawing nature of its substituents. For routine laboratory use under standard indoor lighting, significant photodecomposition is unlikely. To ensure long-term purity, storage in an opaque or amber-colored bottle is a recommended precautionary measure.

Potential Decomposition Pathways

While stable under optimal conditions, it is crucial to understand the potential degradation pathways of this compound to avoid unintended reactions and ensure safety.

Atmospheric degradation, although not a primary concern for laboratory storage, can occur through reactions with hydroxyl radicals.[1] This process can lead to the formation of persistent environmental pollutants such as trifluoroacetic acid and hydrogen fluoride.[1]

Under certain conditions, such as in the presence of strong nucleophiles or bases, this compound can undergo nucleophilic substitution reactions.[1]

This compound This compound Stable Liquid Stable Liquid This compound->Stable Liquid Under Degradation Pathways Degradation Pathways This compound->Degradation Pathways Potential Ambient Conditions Ambient Conditions Ambient Conditions->Stable Liquid Hydroxyl Radicals Hydroxyl Radicals Degradation Pathways->Hydroxyl Radicals via Strong Nucleophiles Strong Nucleophiles Degradation Pathways->Strong Nucleophiles via Trifluoroacetic Acid Trifluoroacetic Acid Hydroxyl Radicals->Trifluoroacetic Acid Hydrogen Fluoride Hydrogen Fluoride Hydroxyl Radicals->Hydrogen Fluoride Substitution Products Substitution Products Strong Nucleophiles->Substitution Products

Caption: Stability and potential degradation of this compound.

Recommended Storage and Handling Protocols

To maintain the stability and purity of this compound, the following storage and handling procedures are recommended:

Storage
  • Temperature: Store in a cool, dry, well-ventilated area.[1][2]

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.[1] An amber or opaque container is recommended to minimize exposure to light.

  • Incompatible Materials: Store separately from strong oxidizing agents, reducing agents, and strong bases.[1]

  • Location: Keep away from heat sources, sparks, and open flames.[1]

Handling
  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Inert Atmosphere: For reactions sensitive to air or moisture, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Stability Assessment

For critical applications where the long-term stability of this compound is a concern, a formal stability study can be conducted. The following is a generalized protocol.

  • Sample Preparation: Aliquot the this compound into several vials made of an inert material (e.g., amber glass with PTFE-lined caps).

  • Initial Analysis (T=0): Analyze an initial sample to establish a baseline for purity and identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation are suitable.

  • Storage Conditions: Store the vials under the desired ambient conditions (e.g., 25°C/60% RH, with exposure to ambient light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a vial and re-analyze it using the same analytical methods as the initial analysis.

  • Data Evaluation: Compare the results from each time point to the initial data. Look for any new impurity peaks in the chromatogram or changes in the NMR spectrum that would indicate degradation.

cluster_0 Stability Assessment Workflow Start Start Sample Prep Sample Preparation Start->Sample Prep Initial Analysis Initial Analysis (T=0) GC-MS, NMR Sample Prep->Initial Analysis Storage Store under Ambient Conditions Initial Analysis->Storage Time Point Analysis Time-Point Analysis (e.g., 1, 3, 6, 12 months) Storage->Time Point Analysis Data Evaluation Data Evaluation and Comparison Time Point Analysis->Data Evaluation End End Data Evaluation->End

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trifluoromethylated Arenes

2-Chloro-4-fluorobenzotrifluoride is a valuable fluorinated building block in the synthesis of complex organic molecules. The trifluoromethyl (-CF₃) group is a key pharmacophore in modern drug discovery and agrochemical development. Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound from the readily available starting material, 2-chloro-4-fluoroaniline. The described methodology is based on a Sandmeyer-type trifluoromethylation, a powerful transformation that converts an aromatic amino group into a trifluoromethyl group via a diazonium salt intermediate.[2][3][4]

Reaction Principle and Mechanistic Rationale

The overall synthesis is a two-step, one-pot procedure that begins with the diazotization of the primary aromatic amine, followed by a copper-mediated trifluoromethylation.

Overall Reaction Scheme: Overall reaction scheme for the synthesis of this compound.

Step 1: Diazotization

The conversion of a primary aromatic amine to a diazonium salt is known as diazotization.[5][6] This reaction is performed in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][7] The low temperature (0–5 °C) is critical because aryl diazonium salts are unstable and can decompose violently if isolated or warmed.[5][6] The resulting diazonium salt is an excellent intermediate because the diazonio group (-N₂⁺) is a superb leaving group (as N₂ gas), facilitating subsequent substitution reactions.[7]

Step 2: Sandmeyer-Type Trifluoromethylation

The classic Sandmeyer reaction introduces halides or pseudohalides onto an aromatic ring.[1][8][9] This protocol employs a modern variation to install a trifluoromethyl group. The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1] A copper(I) catalyst initiates a single-electron transfer to the diazonium salt, which then expels nitrogen gas to form an aryl radical.[3][9] This radical subsequently reacts with a copper-bound trifluoromethyl species to yield the final product and regenerate the Cu(I) catalyst.[3] This protocol uses Ruppert-Prakash reagent (TMSCF₃) with a fluoride source to generate the active trifluoromethylating agent.[10]

Experimental Workflow and Mechanism Diagrams

The following diagrams provide a high-level overview of the experimental process and the underlying chemical transformation.

Experimental_Workflow cluster_start Preparation cluster_reaction One-Pot Synthesis cluster_finish Purification & Analysis Start Starting Material: 2-Chloro-4-fluoroaniline Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Dissolve in Acid Trifluoromethylation Step 2: Trifluoromethylation (TMSCF₃, CuI, KF) Diazotization->Trifluoromethylation Add Reagent Slurry Workup Aqueous Work-up & Extraction Trifluoromethylation->Workup Reaction Quench Purification Column Chromatography Workup->Purification Isolate Crude Product Final Product: This compound Purification->Product Isolate Pure Reaction_Mechanism cluster_diazotization Diazotization cluster_trifluoromethylation Sandmeyer-Type Trifluoromethylation Aniline Ar-NH₂ (2-Chloro-4-fluoroaniline) Diazonium Ar-N₂⁺ (Diazonium Salt) Aniline->Diazonium NaNO₂ / HCl 0-5 °C ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical Cu(I) - N₂ Product Ar-CF₃ (Final Product) ArylRadical->Product [Cu(II)CF₃X] CuCF3 [Cu(I)CF₃]

References

Application Notes and Protocols for Reactions Involving 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of 2-Chloro-4-fluorobenzotrifluoride

This compound is a versatile aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile that makes it an invaluable intermediate in the synthesis of complex molecules.[3][4] The presence of the strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[5][6] This electronic property, combined with the presence of two distinct halogen leaving groups, allows for selective and sequential functionalization, offering a powerful tool for the construction of diverse molecular scaffolds.[7]

This guide provides an in-depth exploration of the common and synthetically useful reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₃ClF₄[7]
Molecular Weight 198.55 g/mol [8]
Appearance Colorless to light red liquid[8]
Boiling Point 137 - 138 °C[7]
Density ~1.4 g/cm³[7]
Solubility Insoluble in water, soluble in organic solvents[7]

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.[9] The relative reactivity of the halogen leaving groups is a critical consideration. In SNAr reactions, fluoride is typically a better leaving group than chloride, a trend that can be exploited for selective substitution.[5]

Protocol 1: SNAr with Amines

This protocol provides a general procedure for the reaction of this compound with primary and secondary amines to form substituted aminobenzotrifluorides, which are common motifs in pharmaceuticals.

Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[9]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound (1.0 eq) to flask B Dissolve in DMF or DMSO A->B C Add Amine (1.1-1.5 eq) B->C D Add Base (e.g., K2CO3) (2.0 eq) C->D E Heat and Stir (RT - 100 °C) D->E F Monitor by TLC/LC-MS E->F G Quench with Water & Extract with EtOAc F->G H Wash with Brine & Dry over MgSO4 G->H I Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for the SNAr reaction with amines.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, enabling the synthesis of complex biaryl and arylamine structures.[10] For substrates like this compound, the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[11]

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[12] This protocol outlines a general procedure for the coupling of this compound with arylboronic acids.

Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add an anhydrous and degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[1]

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ (Ar = 2-CF₃-4-F-Ph, X = Cl) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful alternative to traditional methods like the Ullmann condensation.[4] This protocol provides a general guideline for the amination of this compound.

Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).[13]

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[13]

III. Other Notable Reactions

The unique substitution pattern of this compound also allows for other important transformations.

  • Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[8] This provides access to arylethynylbenzotrifluoride derivatives. The reaction is typically carried out under mild conditions with a base such as triethylamine.[8]

  • Ullmann Condensation: This copper-promoted reaction can be used for the formation of C-O, C-S, and C-N bonds with aryl halides. While often requiring harsher conditions than palladium-catalyzed methods, it remains a useful tool, particularly for the synthesis of diaryl ethers.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactivity, governed by the interplay of the trifluoromethyl, chloro, and fluoro substituents, allows for a range of selective transformations. The protocols detailed in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to explore the vast synthetic potential of this important intermediate in the development of novel pharmaceuticals and agrochemicals.

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-4-fluorobenzotrifluoride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-fluorobenzotrifluoride is a uniquely functionalized aromatic building block that has garnered significant interest in medicinal chemistry. Its trifluoromethyl group offers a powerful tool for modulating physicochemical properties such as metabolic stability and lipophilicity, while the distinct electronic environments of its chloro and fluoro substituents provide orthogonal handles for sequential, regioselective chemical modifications.[1] This guide provides an in-depth analysis of the core reactivity of this compound, detailed experimental protocols for its key transformations, and strategic insights into its application in modern drug discovery programs.

Introduction: A Multifaceted Building Block

The design of novel therapeutic agents often hinges on the ability to fine-tune molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles. Fluorinated compounds, in particular, have become a cornerstone of pharmaceutical development.[2] this compound, [1-(Trifluoromethyl)-2-chloro-4-fluorobenzene], emerges as a particularly valuable scaffold due to the convergence of three critical functionalities on a single benzene ring.

  • The Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group serves multiple roles. It significantly increases a molecule's lipophilicity (logP), which can enhance membrane permeability.[3] Furthermore, the C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, thereby improving the in-vivo half-life of drug candidates.[1]

  • The Chloro (-Cl) and Fluoro (-F) Groups: These halogens act as versatile synthetic handles. Their differing reactivity in key reaction classes—such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling—allows for controlled, stepwise elaboration of the molecular framework.[1][3]

This combination makes this compound an ideal starting point for constructing complex molecular architectures found in a wide array of biologically active compounds, from antiviral to anti-tumor agents.[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₃ClF₄[1][3]
Molecular Weight 198.55 g/mol [3]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point ~153 - 154 °C[1]
Density ~1.394 g/mL at 25 °C[1]
logP (calculated) 3.498[3]
Solubility Insoluble in water; soluble in most organic solvents[1]

Core Reactivity & Mechanistic Causality

Understanding the inherent electronic properties of this compound is critical to exploiting its synthetic potential. The strongly deactivating -CF₃ group renders the ring electron-deficient, making it highly susceptible to nucleophilic attack while simultaneously influencing the reactivity of the C-Cl and C-F bonds in cross-coupling reactions.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound snar Nucleophile (e.g., R₂NH, ROH) start->snar suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd Catalyst + Ligand buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd Catalyst + Ligand snar_prod Product (Substitution at C4-F) snar->snar_prod Regioselective (F is a better LG) suzuki_prod C-C Bond Formation (at C2-Cl) suzuki->suzuki_prod buchwald_prod C-N Bond Formation (at C2-Cl) buchwald->buchwald_prod G cluster_workflow SNAr Protocol Workflow A 1. Reagent Setup - Add substrate, amine, & base to solvent (DMF/DMSO) - Inert atmosphere (N₂/Ar) B 2. Reaction - Heat to 80-120 °C - Monitor by TLC/LC-MS A->B C 3. Work-up - Cool to RT - Quench with H₂O - Extract with organic solvent (EtOAc) B->C D 4. Purification - Wash organic layer (brine) - Dry (Na₂SO₄) - Concentrate - Column Chromatography C->D

References

The Strategic Role of 2-Chloro-4-fluorobenzotrifluoride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Intermediates in Agrochemical Design

In the landscape of modern agrochemical development, the incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing efficacy, metabolic stability, and overall performance. The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and binding affinity to target enzymes, have driven the demand for versatile fluorinated building blocks. Among these, 2-Chloro-4-fluorobenzotrifluoride (CAS No: 94444-58-3) has emerged as a critical intermediate, particularly in the synthesis of high-performance herbicides and insecticides.[1] Its trifluoromethyl group and strategically placed halogen substituents provide a reactive scaffold for the construction of complex and potent agrochemical molecules.[1]

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the key chemical transformations, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers and development professionals to leverage this versatile intermediate in their own discovery pipelines.

Core Application: Synthesis of Dinitroaniline Herbicides

A prominent application of this compound is in the synthesis of dinitroaniline herbicides. This class of herbicides, which includes widely used products like Trifluralin, functions by inhibiting root growth in susceptible weeds.[2][3] The general synthetic strategy involves a two-step process: dinitration of the benzotrifluoride core, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired amine side chain.

Logical Framework for Dinitroaniline Herbicide Synthesis

The synthesis of a dinitroaniline herbicide from this compound is a prime example of strategic chemical manipulation. The electron-withdrawing nature of the trifluoromethyl group and the newly introduced nitro groups are pivotal. They activate the aromatic ring towards nucleophilic attack, a fundamental principle in this synthetic pathway.[4] The chlorine atom, being a good leaving group, is then readily displaced by a primary or secondary amine.

A This compound B Dinitration (HNO₃ / H₂SO₄) A->B Step 1 C 2-Chloro-4-fluoro-3,5-dinitrobenzotrifluoride (Key Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr) (e.g., with Dipropylamine) C->D Step 2 E Dinitroaniline Herbicide (e.g., Trifluralin Analogue) D->E cluster_0 Dinitration Workflow cluster_1 SNAr Workflow A Prepare Nitrating Mixture (HNO₃ in H₂SO₄) B Add this compound (20-30 °C) A->B C Heat to 50-60 °C (2-3 hours) B->C D Quench on Ice & Extract (Dichloromethane) C->D E Wash & Dry D->E F Purify (Recrystallization) E->F G Dissolve Dinitro-intermediate in DMF with K₂CO₃ H Add Dipropylamine G->H I Heat to 80-90 °C (4-6 hours) H->I J Aqueous Workup & Extract (Ethyl Acetate) I->J K Wash & Dry J->K L Purify (Column Chromatography) K->L

References

Application Notes and Protocols for the Regioselective Nitration of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-fluorobenzotrifluoride is a key substituted aromatic compound whose derivatives are pivotal intermediates in the synthesis of high-value specialty chemicals, particularly within the agrochemical and pharmaceutical industries. The introduction of a nitro group (—NO₂) onto the aromatic ring via electrophilic aromatic substitution is a fundamental transformation that unlocks a versatile range of subsequent chemical modifications. The trifluoromethyl (—CF₃) group, being a strong electron-withdrawing group, directs the incoming electrophile, while the existing chloro and fluoro substituents also influence the regiochemical outcome.

This document provides a comprehensive, field-tested protocol for the nitration of this compound. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both procedural accuracy and a deep understanding of the reaction dynamics. The protocol emphasizes safety, efficiency, and high-purity outcomes, making it suitable for both academic research and process development environments.

Mechanism of Reaction: Electrophilic Aromatic Substitution

The nitration of this compound proceeds via a classic electrophilic aromatic substitution (EAS) pathway. The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[1]

The mechanism unfolds in three key stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]

  • Electrophilic Attack: The π-electron system of the benzotrifluoride ring attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (typically HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity is governed by the directing effects of the substituents. The —CF₃ group is a powerful deactivating group and a meta-director. The chloro (—Cl) and fluoro (—F) groups are also deactivating but are ortho, para-directors. The ultimate position of the nitro group is a result of the interplay of these electronic effects, with the nitro group predominantly adding at the 5-position, yielding 2-chloro-4-fluoro-5-nitrobenzotrifluoride.

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2O Water (H₂O) Start This compound Sigma Sigma Complex (Carbocation Intermediate) Start->Sigma + NO₂⁺ Product 2-Chloro-4-fluoro-5-nitrobenzotrifluoride Sigma->Product - H⁺ (Deprotonation by HSO₄⁻)

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocol

This protocol is adapted from established industrial synthesis methods for related benzotrifluoride derivatives and emphasizes controlled conditions to ensure safety and selectivity.[2][3]

Reagents & MaterialsEquipment
This compound (99%)Three-neck round-bottom flask (250 mL)
Concentrated Sulfuric Acid (H₂SO₄, 98%)Overhead mechanical stirrer
Fuming Nitric Acid (HNO₃, 90%) or Conc. (98%)Dropping funnel with pressure equalization
Ice (from deionized water)Thermometer or thermocouple probe
Deionized WaterCooling bath (ice/salt or cryocooler)
Sodium Bicarbonate (NaHCO₃), saturated solutionBüchner funnel and vacuum flask
Dichloromethane (or other suitable solvent)Standard laboratory glassware

Nitration reactions are highly exothermic and involve extremely corrosive and reactive materials.[4][5] A thorough risk assessment is mandatory before commencing.[4]

  • Corrosivity: Concentrated sulfuric and nitric acids are severely corrosive and can cause extreme burns.[5]

  • Exothermicity & Runaway Reactions: The reaction generates significant heat. Uncontrolled temperature can lead to a thermal runaway, rapid gas evolution, and potential explosion.[4][6] The slow, controlled addition of the substrate to the mixed acid at low temperatures is the primary control measure.

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) that may be generated are toxic upon inhalation.[4]

  • Engineering Controls: This procedure must be performed in a certified chemical fume hood with good ventilation. An emergency eyewash and safety shower must be immediately accessible.[4][5]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.[5]

  • Preparation of Mixed Acid (Nitrating Agent):

    • To a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 71.0 g (38.6 mL) of concentrated sulfuric acid (98%).

    • Begin stirring and cool the flask in an ice/salt bath to 0°C.

    • Slowly, drop-by-drop, add 14.5 g (9.7 mL) of fuming nitric acid (90%) to the sulfuric acid.[3] Causality: This order of addition is critical. Adding sulfuric acid to nitric acid can cause a dangerous exotherm. The temperature must be maintained below 10°C during this addition to prevent premature decomposition of the nitrating mixture.

  • Nitration Reaction:

    • Once the mixed acid is prepared and has cooled to a stable temperature between 0°C and 5°C, begin the dropwise addition of 20.0 g (13.8 mL) of this compound from the dropping funnel.

    • Maintain the internal reaction temperature strictly between 0°C and 10°C throughout the addition.[3] The addition rate should be adjusted to ensure the cooling system can manage the heat generated. A typical addition time is 1.5-2 hours.[2]

    • Expertise Insight: The electron-withdrawing nature of the substituents on the ring deactivates it towards nitration, necessitating these highly acidic conditions.[7] However, this deactivation also helps control the reaction rate, which is advantageous for thermal management.

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the mixture to stir at the controlled temperature (0-10°C) for an additional 30-60 minutes to ensure the reaction goes to completion.

    • Prepare a separate beaker containing approximately 200 g of an ice-water slurry.

    • CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the stirred ice-water slurry. This quenching step is highly exothermic and must be done cautiously to control the temperature rise. The product will precipitate as a solid.[2]

  • Product Isolation and Purification:

    • Stir the slurry for 15 minutes to allow for complete precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

    • For higher purity, the crude product can be recrystallized from a suitable solvent like methanol or ethanol.[3]

    • Dry the purified product under vacuum to a constant weight. The final product, 2-chloro-4-fluoro-5-nitrobenzotrifluoride, is typically an off-white to yellow solid.[2]

Data Presentation & Expected Results

The following table summarizes the key quantitative parameters for the protocol.

ParameterValueNotes
Starting Material This compound20.0 g (0.10 mol)
Nitrating Agent 90% HNO₃ / 98% H₂SO₄1.15 eq. HNO₃
Reaction Temperature 0°C to 10°CCritical for selectivity and safety[3]
Addition Time 1.5 - 2 hoursControls reaction exotherm[2]
Reaction Time 30 - 60 min post-additionEnsures completion
Expected Yield 85 - 95%Dependent on precise control
Product Purity (crude) >95% (by HPLC)Isomeric impurities are possible[3]
Appearance Off-white to yellow solid[2]

Experimental Workflow Visualization

Nitration_Workflow prep prep react react workup workup analysis analysis A Prepare Mixed Acid (H₂SO₄ + HNO₃) Cool to 0-5°C B Slowly Add Substrate (this compound) Maintain T < 10°C A->B C Stir for 30-60 min After Addition B->C D Quench Reaction (Pour into Ice-Water) C->D E Vacuum Filter Precipitated Solid D->E F Wash with Cold H₂O Until Neutral E->F G Recrystallize (e.g., from Methanol) F->G H Dry Under Vacuum G->H I Characterize Product (HPLC, NMR, GC-MS) H->I

Caption: Step-by-step experimental workflow for nitration.

Product Analysis and Characterization

To ensure the integrity of the final product, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the product and quantifying any isomeric impurities or unreacted starting material.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight of the product and identify volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for unambiguous structural confirmation of the desired 2-chloro-4-fluoro-5-nitrobenzotrifluoride isomer.

  • Differential Scanning Calorimetry (DSC): For process safety and scale-up applications, DSC can be used to characterize the thermal stability of the final product and the reaction mixture, providing critical data on decomposition temperatures and energy release.[6][7]

By adhering to this detailed protocol and its underlying principles, researchers and drug development professionals can safely and efficiently synthesize high-purity 2-chloro-4-fluoro-5-nitrobenzotrifluoride, a valuable building block for further chemical innovation.

References

Suzuki coupling reactions with 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling Reactions with 2-Chloro-4-fluorobenzotrifluoride

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We move beyond mere procedural lists to provide a foundational understanding of the reaction's nuances, particularly when dealing with a challenging, electron-deficient aryl chloride. This guide is built on the principles of robust scientific methodology, aiming to empower users to not only replicate but also intelligently adapt these protocols for their specific synthetic targets.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide is a premier method for constructing biaryl and heteroaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[3]

This compound is a particularly valuable building block. The trifluoromethyl (CF₃) group is a well-known bioisostere for other groups and is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[4] Similarly, the fluorine atom can modulate the molecule's physicochemical properties. The resulting 4-fluoro-2-(trifluoromethyl)biphenyl structures are therefore highly sought after in medicinal chemistry and materials science.[5][6][7]

However, the very features that make this substrate attractive also present significant synthetic challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts.[7][8] The combined electron-withdrawing effects of the fluorine and trifluoromethyl groups further deactivate the C-Cl bond towards oxidative addition, the crucial first step in the catalytic cycle. This guide provides validated protocols and the underlying chemical logic required to overcome these hurdles effectively.

The Catalytic Cycle: A Mechanistic Perspective on a Challenging Substrate

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[9][10][11] Understanding this cycle is critical to diagnosing issues and optimizing conditions for a deactivated substrate like this compound.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R'(L_n) (Transmetalation Intermediate) OxAdd->Transmetal Transmetalation (R'-B(OR)₂) Base Transmetal->Pd0 Reductive Elimination (Ar-R') Product Biaryl Product (Ar-R') Transmetal->Product ArX This compound (Ar-X) ArX->OxAdd Boronic Arylboronic Acid (R'-B(OH)₂) Boronic->Transmetal

The Suzuki-Miyaura Catalytic Cycle.

Key Considerations for this compound:

  • Oxidative Addition (The Rate-Limiting Step): The insertion of the Pd(0) catalyst into the strong Carbon-Chlorine bond is energetically demanding. This step is particularly slow for electron-deficient aryl chlorides. To facilitate this, highly active catalyst systems are not just recommended, but essential. This is achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[12][13] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the organoboron species by a base.[14] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which readily undergoes transmetalation. The choice of base (e.g., K₃PO₄, Cs₂CO₃) is crucial and can significantly impact reaction rates and yields.

  • Reductive Elimination: This is the final step where the new C-C bond is formed, yielding the biaryl product and regenerating the active Pd(0) catalyst.[9][10] This step is typically fast.

Validated Experimental Protocol

The following protocol is a robust starting point for the Suzuki coupling of this compound with a range of arylboronic acids. Optimization may be necessary for particularly challenging coupling partners.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)

  • Inert Gas (Argon or Nitrogen)

  • Standard, flame-dried glassware for inert atmosphere chemistry

Procedural Workflow

Workflow start Start: Prepare Reaction Vessel add_solids 1. Add Solids: - this compound - Arylboronic Acid - K₃PO₄ start->add_solids inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon 3x) add_solids->inert_atm add_cat 3. Add Catalyst System (Pd(OAc)₂ and SPhos) inert_atm->add_cat add_solvent 4. Add Degassed Solvents (Toluene/Water via Syringe) add_cat->add_solvent heat 5. Heat and Stir (e.g., 100-110 °C) add_solvent->heat monitor 6. Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup 7. Aqueous Workup (Cool, Dilute, Wash) monitor->workup purify 8. Purification (Dry, Concentrate, Column Chromatography) workup->purify end End: Characterize Product purify->end

Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is recommended). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Catalyst Addition: Under a positive flow of inert gas, add the Palladium(II) Acetate (0.02 equiv) and SPhos ligand (0.04 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 10:1) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: With vigorous stirring, immerse the flask in a preheated oil bath set to 100–110 °C.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[13]

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[13]

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Data Summary and Optimization Guide

The success of the coupling is highly dependent on the careful selection of reaction parameters. The following table provides recommended starting points and expected outcomes for various classes of arylboronic acids.

Coupling Partner (Arylboronic Acid)Pd Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)110>85%
4-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)100>90%
4-Trifluoromethylphenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (3.0)1,4-Dioxane110>80%
3-Pyridinylboronic AcidPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3.0)Dioxane/H₂O (5:1)100>75%
2-Thiopheneboronic AcidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF90>80%
Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst system; insufficient temperature.Use a more active ligand like XPhos or RuPhos. Ensure rigorous exclusion of oxygen. Increase temperature in 5-10 °C increments.
Boronic Acid Homocoupling Presence of oxygen in the reaction vessel.Improve the degassing procedure for solvents (e.g., three freeze-pump-thaw cycles or sparging for >30 min). Maintain a positive pressure of inert gas throughout.[16]
Protodeboronation Unstable boronic acid; presence of excess water or acidic impurities.Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester). Ensure the base is anhydrous if using a non-aqueous system.[16]
Formation of Byproducts Side reactions due to prolonged heating or incorrect stoichiometry.Monitor the reaction closely and stop it upon completion. Use a slight excess (1.1-1.2 equiv) of the boronic acid to drive the reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation that provides access to valuable fluorinated biaryl compounds. Success hinges on overcoming the low reactivity of the C-Cl bond through the rational selection of a highly active palladium catalyst system, typically involving bulky, electron-rich phosphine ligands. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently and efficiently synthesize a diverse range of 4-fluoro-2-(trifluoromethyl)biphenyl derivatives, accelerating innovation in drug discovery and materials science.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds Utilizing 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 2-Chloro-4-fluorobenzotrifluoride as a versatile building block for the synthesis of medicinally relevant heterocyclic compounds. We provide an in-depth analysis of the substrate's reactivity, focusing on the principles of nucleophilic aromatic substitution (SNAr). Two detailed, field-proven protocols are presented for the synthesis of novel benzimidazole and benzothiazole derivatives, scaffolds prevalent in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage fluorinated intermediates for the construction of complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound (C7H3ClF4) is a highly functionalized aromatic compound that serves as a powerful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by its three distinct substituents: a chloro group, a fluoro group, and a potent electron-withdrawing trifluoromethyl (CF3) group.

The CF3 group profoundly influences the molecule's reactivity by decreasing the electron density of the aromatic ring. This activation makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[2] The presence of two different halogen atoms (Cl and F) at ortho and para positions relative to the CF3 group presents an opportunity for selective functionalization, enabling the regioselective construction of complex heterocyclic systems. This guide will explore the underlying principles of this selectivity and provide practical, step-by-step protocols for its application.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 320-56-9
Molecular Formula C7H3ClF4
Molecular Weight 198.55 g/mol
Appearance Colorless liquid[3]
Boiling Point 137 - 138 °C[3]
Density 1.46 g/cm³ (approx.)

Core Principles: Understanding the Reactivity Profile

The synthetic utility of this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[4]

Causality of Reactivity:

  • Ring Activation: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group via induction and hyperconjugation. This effect significantly lowers the electron density of the benzene ring, making it electrophilic and thus "activated" for attack by nucleophiles.

  • Leaving Group Potential: Both chlorine and fluorine can act as leaving groups. In SNAr reactions on activated rings, fluoride is typically a better leaving group than chloride because its high electronegativity stabilizes the transition state (the Meisenheimer complex).[2]

  • Positional Activation: The rate of SNAr is greatest when the leaving group is positioned ortho or para to a strong electron-withdrawing group. In this compound, the chloro group is ortho to the -CF3 group, and the fluoro group is para. Both positions are highly activated.

Predicting Regioselectivity: While fluoride is generally a better leaving group, the chlorine at the C2 position experiences a more potent inductive electron withdrawal from the adjacent CF3 group. This often makes the C-Cl bond the primary site of nucleophilic attack under many conditions, offering a handle for regioselective synthesis. The choice of nucleophile, solvent, and temperature can be fine-tuned to favor substitution at one position over the other. The protocols below leverage this principle for selective C-Cl bond functionalization.

SNAr_Workflow cluster_start Reactants cluster_process Reaction Pathway Start_Mol This compound TS Meisenheimer-like Transition State Start_Mol->TS Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->TS Product Substituted Product TS->Product Leaving Group Expulsion Leaving_Group Leaving Group (Cl-) Benzimidazole_Synthesis SM This compound Intermediate N-Aryl Diamine Intermediate SM->Intermediate Step 1: SNAr Diamine o-Phenylenediamine Diamine->Intermediate FinalProduct Substituted Benzimidazole Product Intermediate->FinalProduct Step 2: Cyclocondensation Aldehyde Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) Aldehyde->FinalProduct Base Base (e.g., K2CO3) Solvent (e.g., DMSO) Base->Intermediate Acid Acid Catalyst (e.g., p-TsOH) Dehydrating Conditions Acid->FinalProduct

References

Application Note: Green Chemistry Strategies for the Synthesis of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-fluorobenzotrifluoride is a pivotal building block in the synthesis of high-value agrochemicals and pharmaceuticals. Traditional synthetic routes to this intermediate often rely on hazardous reagents, harsh reaction conditions, and multi-step processes that generate significant chemical waste, resulting in a low atom economy and a high environmental factor (E-factor).[1] This application note presents modern, green chemistry approaches designed to mitigate these challenges. We detail protocols employing phase-transfer catalysis (PTC) for efficient halogen exchange (Halex) reactions and explore the adaptation of key synthetic steps to continuous flow processing. These methodologies prioritize enhanced safety, reduced environmental impact, higher yields, and improved process efficiency, aligning with the core principles of sustainable chemical manufacturing.

Introduction: The Imperative for Greener Synthesis

The trifluoromethyl group is a crucial pharmacophore, and its presence in molecules like this compound makes this compound a valuable intermediate for drug discovery and development.[2][3] However, the historical reliance on methods involving toxic reagents such as dichromate oxidants, anhydrous hydrogen fluoride, and chlorinated solvents presents significant safety and environmental concerns.[4][5][6]

The principles of green chemistry, particularly atom economy, the use of catalysis, and the design of safer processes, provide a framework for developing superior synthetic alternatives.[1][7] An ideal synthesis maximizes the incorporation of all reactant atoms into the final product, utilizes catalysts to reduce energy consumption and byproducts, and minimizes risk by replacing hazardous substances with benign alternatives.[1][7] This guide provides detailed protocols for two primary green strategies that achieve these goals.

Comparative Analysis of Synthetic Routes

The transition from traditional to green synthesis involves a fundamental shift in process design. The following table provides a comparative overview of a conventional route versus the green chemistry approaches detailed in this document.

ParameterTraditional Route (e.g., Diazotization/Oxidation)Green Approach 1: PTC Halex ReactionGreen Approach 2: Continuous Flow Chlorination
Starting Material 2-Chloro-4-fluorotoluene[4][5]2,4-Dichlorobenzotrifluoride4-Fluorobenzotrifluoride[8]
Key Reagents Strong oxidants (e.g., Dichromate), NaNO₂, HBF₄[4][6]KF/CsF, Phase-Transfer Catalyst (e.g., TBAB)[9]Cl₂ gas, Lewis acid catalyst[8]
Solvent System Chlorinated solvents (e.g., CCl₄), strong acids[6]High-boiling polar aprotic (e.g., Sulfolane, DMSO)Minimal or recyclable solvent
Key Hazards Highly toxic/carcinogenic reagents, explosive intermediatesHigh temperatures, anhydrous conditionsPressurized gas, corrosive byproducts (HCl)
Atom Economy Low to moderate (significant byproduct formation)High (addition/substitution mechanism)High (addition/substitution mechanism)
Safety Profile Poor (large-scale handling of hazardous materials)Moderate (thermal management required)Excellent (small reactor volumes, containment)[10]
Environmental Impact High (heavy metal waste, hazardous solvents)Moderate (solvent recycling is key)Low (minimal waste, efficient gas scrubbing)

Green Synthetic Protocol 1: Phase-Transfer Catalyzed Nucleophilic Fluorination

The halogen exchange (Halex) reaction is an atom-economical method for introducing fluorine into an aromatic ring. The primary challenge is the low solubility and nucleophilicity of fluoride salts like potassium fluoride (KF). Phase-transfer catalysis (PTC) elegantly overcomes this by using a catalyst to transport the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs.[9][11]

Rationale and Mechanistic Insight

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the fluoride anion (e.g., [Q⁺][F⁻]). This complex is soluble in the organic reaction medium, delivering a "naked," highly reactive fluoride anion to the electrophilic aromatic substrate. This avoids the need for harsh, corrosive reagents like anhydrous HF.

PTC_Mechanism Substrate 2,4-Dichlorobenzotrifluoride Product This compound Substrate->Product SNAr Reaction Catalyst Catalyst Product->Catalyst Regenerates Q⁺X⁻ (X = Cl) Solid_Phase Solid_Phase Solid_Phase->Catalyst Ion Exchange (at interface) Active_Fluoride Active_Fluoride Catalyst->Active_Fluoride Forms active complex Active_Fluoride->Substrate Nucleophilic Attack Organic_Phase Organic_Phase Active_Fluoride->Organic_Phase Transfers to organic phase Organic_Phase->Substrate

Step-by-Step Laboratory Protocol

Materials:

  • 2,4-Dichlorobenzotrifluoride (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Sulfolane (anhydrous)

  • Toluene

  • 5% Aqueous NaCl solution

Procedure:

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with 2,4-Dichlorobenzotrifluoride, spray-dried KF, TBAB, and anhydrous sulfolane. Rationale: Anhydrous conditions are crucial to prevent the hydration of the fluoride ion, which would drastically reduce its nucleophilicity.

  • Reaction: Heat the mixture to 180-210°C with vigorous stirring. The high temperature is necessary to overcome the activation energy of the aromatic nucleophilic substitution (SNAr) reaction.[12]

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) by periodically taking aliquots. The reaction is typically complete within 8-12 hours.

  • Workup:

    • Cool the reaction mixture to below 100°C.

    • Add toluene to dilute the mixture.

    • Filter the mixture to remove unreacted KF and the precipitated KCl byproduct. Causality: This filtration step removes the bulk of inorganic salts before aqueous washing, simplifying the separation.

    • Wash the filtrate with a 5% aqueous NaCl solution three times to remove the sulfolane solvent and residual salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under vacuum to yield this compound as a colorless liquid.

Green Synthetic Protocol 2: Continuous Flow Chlorination

Continuous flow chemistry offers a paradigm shift in chemical production, providing enhanced safety, superior process control, and scalability.[10] By performing reactions in a continuously flowing stream through a small-volume reactor, issues associated with heat management and the handling of hazardous reagents in large batches are minimized.[10][13] This approach is particularly advantageous for highly exothermic reactions or those involving toxic gases like chlorine.

Rationale and Workflow Design

This protocol adapts the electrophilic chlorination of 4-fluorobenzotrifluoride[8] to a continuous flow setup. A solution of the substrate and a Lewis acid catalyst is mixed with a stream of chlorine gas in a heated microreactor. The short residence time, excellent heat transfer, and precise stoichiometric control lead to high selectivity and yield, while the contained system drastically improves safety.

// Connections "ReagentA" -> "Mixer"; "ReagentB" -> "Mixer"; "Mixer" -> "Reactor"; "Reactor" -> "BPR"; "BPR" -> "Mixer2"; "Quench" -> "Mixer2"; "Mixer2" -> "Separator"; "Separator" -> "Collection"; } .enddot Caption: Schematic of a Continuous Flow Chlorination Setup.

Step-by-Step Flow Protocol

System:

  • Two HPLC pumps (or one pump and one Mass Flow Controller for Cl₂).

  • T-mixer for combining reagent streams.

  • Heated coil reactor (e.g., PFA tubing in a heated block).

  • Back Pressure Regulator (BPR) to maintain a single liquid phase.

  • Quench inlet and second T-mixer.

  • Collection vessel.

Procedure:

  • Solution Preparation: Prepare a stock solution of 4-fluorobenzotrifluoride and a catalytic amount of anhydrous ferric chloride (FeCl₃) in a suitable solvent (e.g., 1,2-dichloroethane).

  • System Priming: Prime the system by pumping the solvent through the reactor setup to establish stable flow and pressure (e.g., 5 bar).

  • Initiating Reaction:

    • Pump the substrate/catalyst solution through Pump A at a defined flow rate.

    • Introduce chlorine gas via a Mass Flow Controller (or a saturated solution of Cl₂ in the solvent via Pump B) at a stoichiometric flow rate.

    • The streams combine in the T-mixer and enter the heated coil reactor set to 60-80°C. Rationale: The flow setup allows for rapid heating to the optimal reaction temperature, while the small diameter of the tubing ensures efficient removal of the exothermic heat of reaction, preventing runaway conditions.

  • Residence Time: The volume of the reactor and the total flow rate determine the residence time, which should be optimized for maximum conversion (typically 5-20 minutes).

  • In-line Quench: After the reactor and BPR, the product stream is mixed with a quenching agent (e.g., aqueous sodium thiosulfate solution) to neutralize unreacted chlorine and the HCl byproduct.

  • Collection and Workup: The biphasic mixture is collected. The organic layer is separated, washed with brine, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Conclusion

The adoption of green chemistry principles is not merely an academic exercise but a practical necessity for modern chemical manufacturing. The phase-transfer catalyzed fluorination and continuous flow chlorination methods presented here offer robust, efficient, and significantly safer alternatives to traditional synthetic routes for this compound. The PTC approach minimizes hazardous reagents by activating a benign fluoride source, while the continuous flow process provides unparalleled safety and control over a potentially hazardous reaction. By implementing these protocols, researchers and drug development professionals can improve the sustainability of their chemical processes, reduce environmental impact, and enhance laboratory safety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic protocols and improve product yield and purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its successful and high-yield synthesis is often critical for the overall efficiency of a multi-step synthetic route. This guide will explore the common synthetic pathways and address the potential challenges you may encounter during your experiments.

Common Synthetic Routes

There are three primary industrial routes for the synthesis of this compound, each with its own set of advantages and challenges.

  • From 2-Chloro-4-fluorobenzoic Acid: This route involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by a fluorination reaction.

  • From 2-Chloro-4-fluoroaniline: This pathway utilizes a diazotization reaction, such as the Balz-Schiemann reaction, to introduce the fluorine atom.

  • From 2-Chloro-4-fluorotoluene: This method involves the radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (Swarts) reaction.

The following sections will provide detailed troubleshooting and FAQs for each of these routes.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Route 1: From 2-Chloro-4-fluorobenzoic Acid

Issue 1: Low yield in the conversion of 2-Chloro-4-fluorobenzoic acid to 2-Chloro-4-fluorobenzoyl chloride.

  • Question: My reaction to form the acyl chloride from the carboxylic acid is giving a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step are often attributed to incomplete reaction or side reactions. Here are the key factors to investigate:

    • Purity of Starting Material: Ensure your 2-Chloro-4-fluorobenzoic acid is dry. The presence of water will consume the chlorinating agent.

    • Choice and Amount of Chlorinating Agent: Thionyl chloride (SOCl₂) is commonly used. Using an insufficient amount will lead to incomplete conversion. A slight excess (1.1-1.5 equivalents) is often optimal. However, a large excess can lead to the formation of colored impurities and make purification more difficult.[1]

    • Reaction Temperature and Time: The reaction is typically heated to reflux. Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by taking small aliquots and quenching them with an alcohol (e.g., methanol) to form the ester, which can be analyzed by GC-MS.

    • Catalyst: While often not strictly necessary, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.

Issue 2: Poor conversion during the fluorination of 2-Chloro-4-fluorobenzoyl chloride with HF.

  • Question: The final fluorination step to produce this compound is not going to completion. What are the critical parameters to check?

  • Answer: This halogen exchange reaction is sensitive to several factors:

    • Anhydrous Conditions: Hydrogen fluoride (HF) is extremely hygroscopic. Any moisture in the reaction will not only consume the reagent but can also lead to the formation of byproducts. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

    • Catalyst Activity: Antimony trichloride (SbCl₃) or antimony pentachloride (SbCl₅) are common catalysts. Ensure the catalyst is of high purity and handled under anhydrous conditions to prevent deactivation. The ratio of HF to the antimony catalyst is a critical factor affecting both yield and purity.[1]

    • Reaction Temperature and Pressure: This reaction is typically performed in an autoclave under pressure. The temperature needs to be carefully controlled. Insufficient temperature will result in a slow reaction rate, while excessive temperature can lead to decomposition and the formation of tar-like byproducts.[1]

    • Stoichiometry of HF: A sufficient excess of anhydrous HF is required to drive the reaction to completion.

Route 2: From 2-Chloro-4-fluoroaniline (Balz-Schiemann Reaction)

Issue 1: Low yield of the isolated diazonium tetrafluoroborate salt.

  • Question: I am getting a low yield of the diazonium salt intermediate before the final decomposition step. What could be the issue?

  • Answer: The formation and isolation of the diazonium salt is a critical step. Low yields are often due to:

    • Temperature Control: The diazotization reaction is highly exothermic and the diazonium salt is thermally unstable. The reaction must be maintained at a low temperature (typically 0-5 °C) to prevent decomposition.[1]

    • Stoichiometry of Reagents: The molar ratio of the aniline, sodium nitrite, and the acid (often hydrochloric acid followed by addition of fluoroboric acid) is crucial. An excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete diazotization.

    • Rate of Addition: The sodium nitrite solution should be added slowly to the acidic solution of the aniline to maintain the low temperature and prevent localized overheating.

Issue 2: The thermal decomposition of the diazonium salt gives a low yield of this compound and many byproducts.

  • Question: The final pyrolysis step is messy and the yield of my desired product is low. How can I optimize this?

  • Answer: The decomposition of the diazonium salt can be challenging. Here are some key points to consider:

    • Purity of the Diazonium Salt: The isolated diazonium salt should be thoroughly washed to remove any residual acid or inorganic salts, which can catalyze side reactions during decomposition.

    • Decomposition Conditions: The thermal decomposition should be performed under controlled conditions. Heating the salt too rapidly can lead to an uncontrolled, and potentially explosive, decomposition. Gradual heating is recommended. The decomposition can be carried out in an inert, high-boiling solvent to ensure even heat distribution.

    • Side Reactions: A common side reaction is the reaction of the diazonium salt with the chloride counter-ion (if HCl was used in the diazotization), leading to the formation of dichlorinated byproducts. Using a different acid for diazotization or ensuring complete exchange with the tetrafluoroborate anion can minimize this. Another potential side reaction is the formation of biaryls.

Route 3: From 2-Chloro-4-fluorotoluene

Issue 1: Incomplete chlorination of the methyl group.

  • Question: My photochlorination of 2-Chloro-4-fluorotoluene is not going to completion, and I have a mixture of mono-, di-, and trichlorinated products. How can I drive the reaction to the desired 2-Chloro-4-fluorobenzotrichloride?

  • Answer: Achieving complete trichlorination requires careful control of the reaction conditions:

    • UV Light Intensity: A sufficiently powerful UV light source is necessary to initiate and sustain the radical chain reaction.

    • Chlorine Gas Flow Rate: A continuous and controlled flow of chlorine gas is needed. The reaction should be monitored by GC to ensure the disappearance of the starting material and the intermediate chlorinated species.

    • Reaction Temperature: The reaction is typically carried out at elevated temperatures (e.g., 100-140 °C) to favor the radical reaction and increase the reaction rate.[2]

    • Reaction Time: The reaction can be slow and may require several hours to go to completion.

Issue 2: Low yield in the final halogen exchange (Swarts) reaction.

  • Question: The fluorination of 2-Chloro-4-fluorobenzotrichloride is giving a low yield. What are the critical parameters for this Swarts-type reaction?

  • Answer: The Swarts reaction is a powerful method for fluorination, but it requires specific conditions for high yields:

    • Fluorinating Agent: Antimony trifluoride (SbF₃) is a common reagent, often used with a catalytic amount of antimony pentachloride (SbCl₅) to increase its reactivity. The purity and anhydrous nature of the fluorinating agent are critical.

    • Anhydrous Conditions: As with other fluorination reactions, the presence of water will lead to the formation of byproducts and reduce the yield.

    • Reaction Temperature: The reaction typically requires heating. The optimal temperature will depend on the specific substrate and fluorinating agent. Insufficient temperature will lead to a slow reaction, while excessive temperature can cause decomposition.

    • Removal of HCl: The reaction generates HCl, which can inhibit the reaction. In some setups, the reaction is carried out in a way that allows for the removal of HCl as it is formed.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product?

A1: Fractional distillation is the most common and effective method for purifying this compound.[3][4][5] The boiling point of the desired product is approximately 153-154 °C.[6] It is important to use a fractionating column with sufficient theoretical plates to separate it from any close-boiling impurities, such as isomers or incompletely reacted starting materials. Vacuum distillation can be employed to lower the boiling point and prevent thermal decomposition of the product.

Q2: What are the main safety precautions to consider when synthesizing this compound?

A2: Several reagents used in these syntheses are highly hazardous.

  • Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract, and the burns may not be immediately painful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a face shield, and a lab coat. Have a calcium gluconate gel readily available as a first aid measure for skin contact.[7][8]

  • Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). Handle it in a fume hood with appropriate PPE.

  • Antimony Compounds (SbCl₃, SbCl₅): These are toxic and corrosive. Avoid inhalation of dust or fumes and prevent skin contact.[9]

  • Diazonium Salts: Aryl diazonium salts can be explosive when dry and should be handled with care. Avoid isolating them in large quantities and always use a blast shield during their decomposition.[10]

Q3: How can I monitor the progress of my reaction?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying the components of the reaction mixture.[6][11] By taking small aliquots from the reaction at different time points, you can track the disappearance of the starting material and the appearance of the product and any byproducts. This information is invaluable for optimizing reaction time and conditions.

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 2-Chloro-4-fluoroaniline (Balz-Schiemann Reaction)

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Chloro-4-fluoroaniline (1.0 eq) in a suitable acidic solution (e.g., aqueous HCl or HBF₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • Formation and Isolation of the Diazonium Salt:

    • If using HCl, slowly add a cold solution of sodium tetrafluoroborate (NaBF₄) or fluoroboric acid (HBF₄) to the diazonium salt solution.

    • The diazonium tetrafluoroborate salt will precipitate.

    • Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.

    • Dry the salt under vacuum at room temperature. Caution: Dry diazonium salts can be explosive.

  • Thermal Decomposition:

    • Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.

    • The salt will decompose, and the crude this compound will distill over.

    • Collect the crude product.

  • Purification:

    • Wash the crude product with a dilute sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Purify the product by fractional distillation.

Data Presentation

ParameterRoute 1 (from Carboxylic Acid)Route 2 (from Aniline)Route 3 (from Toluene)
Typical Yield Moderate to HighModerateModerate to High
Key Reagents SOCl₂, HF, SbCl₃/SbCl₅NaNO₂, HBF₄Cl₂, UV light, SbF₃/SbCl₅
Critical Step Anhydrous fluorinationLow-temperature diazotization, controlled decompositionComplete photochlorination
Common Impurities Unreacted acyl chloride, hydrolyzed starting materialDichlorinated byproducts, biarylsIncompletely chlorinated intermediates

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Stoichiometry of Reagents Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (T, P, time) Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity/Amount Start->Check_Catalyst Optimize Optimize Reaction Parameters Check_Purity->Optimize Check_Stoichiometry->Optimize Check_Conditions->Optimize Check_Catalyst->Optimize Success Yield Improved Optimize->Success Yes Further_Analysis Further Analysis (e.g., GC-MS of byproducts) Optimize->Further_Analysis No

Caption: A logical workflow for troubleshooting low reaction yields.

Synthetic Pathways Overview

Synthetic_Pathways cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A1 2-Chloro-4-fluorobenzoic Acid A2 2-Chloro-4-fluorobenzoyl chloride A1->A2 + SOCl₂ Product This compound A2->Product + HF, SbCl₃ B1 2-Chloro-4-fluoroaniline B2 Diazonium Salt B1->B2 + NaNO₂, HBF₄ (Balz-Schiemann) B2->Product Heat C1 2-Chloro-4-fluorotoluene C2 2-Chloro-4-fluorobenzotrichloride C1->C2 + Cl₂, UV light C2->Product + SbF₃ (Swarts Reaction)

Caption: Overview of the main synthetic routes to the target molecule.

References

Common impurities in commercial 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your work.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in chemical synthesis.

Q1: My reaction is giving a lower yield than expected, and I'm observing unexpected side products. Could impurities in the this compound be the cause?

A1: Yes, impurities in your starting material are a common cause of reduced yields and the formation of unexpected side products. The presence of isomeric impurities, unreacted starting materials, or by-products from the synthesis of this compound can lead to these issues.

  • Isomeric Impurities: The synthesis of this compound can sometimes co-produce other isomers, such as 3-Chloro-4-fluorobenzotrifluoride or 4-Chloro-3-fluorobenzotrifluoride. These isomers may have different reactivity profiles, leading to the formation of undesired regioisomers in your product mixture. The similar boiling points of these isomers can make them difficult to separate during the manufacturing process[1].

  • Unreacted Starting Materials and Intermediates: Depending on the synthetic route used to produce this compound, residual starting materials like 2-chloro-4-fluorobenzoic acid or 2-chloro-4-fluoroaniline may be present[2]. These compounds can participate in side reactions, consuming your reagents and reducing the overall yield of your desired product.

  • By-products of Synthesis: The various methods to synthesize this compound, such as those involving diazotization or halogen exchange reactions, can generate by-products. For instance, diazotization reactions carried out in the presence of water can lead to the formation of phenolic impurities.

Recommended Action:

To diagnose this issue, we recommend performing a purity analysis of your this compound batch using Gas Chromatography-Mass Spectrometry (GC-MS). This will help you identify and quantify any significant impurities.

Experimental Protocol: Purity Analysis by GC-MS

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 100 µg/mL) in a volatile organic solvent like methanol or dichloromethane[3][4].

  • GC-MS Instrument Setup (Typical Parameters):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

  • Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks. The mass spectrum of each peak can be compared to a library (e.g., NIST) to tentatively identify the impurities.

Q2: I'm observing inconsistent results between different batches of this compound. Why might this be happening?

A2: Batch-to-batch variability is a known challenge in chemical synthesis and can often be attributed to differences in the impurity profile of the starting materials. Even if the overall purity of two batches is similar (e.g., >99%), minor differences in the types and concentrations of impurities can significantly impact reaction outcomes, especially in sensitive reactions like catalysis or multi-step syntheses.

Recommended Action:

It is good practice to qualify each new batch of this compound before using it in a large-scale reaction.

  • Analytical Qualification: Perform a comparative GC-MS or ¹H NMR analysis on the new batch and a previously successful batch. This will allow you to identify any new or significantly different impurities.

  • Small-Scale Test Reaction: Run a small-scale version of your reaction with the new batch to ensure it performs as expected before committing to a larger scale.

Workflow for New Batch Qualification

Caption: Workflow for qualifying a new batch of this compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quality, handling, and storage of this compound.

Q1: What are the common impurities I should be aware of in commercial this compound?

A1: The common impurities can be categorized based on their origin during the synthesis process. The following table summarizes potential impurities and their likely sources.

Impurity CategoryPotential CompoundsLikely Source
Isomeric Impurities 3-Chloro-4-fluorobenzotrifluoride4-Chloro-3-fluorobenzotrifluorideSide reactions during the chlorination of a 4-fluorobenzotrifluoride precursor[1].
Unreacted Starting Materials 2-Chloro-4-fluorobenzoic acid2-Chloro-4-fluoroaniline4-FluorobenzotrifluorideIncomplete reaction during the final or preceding synthetic steps[1][2].
Synthetic By-products 2-Hydroxy-4-fluorobenzotrifluorideDichlorofluorobenzotrifluoride isomersReaction of diazonium salt intermediate with water.Over-chlorination during synthesis.
Residual Solvents Toluene, Dichloromethane, etc.Solvents used during the reaction or purification steps.
Q2: How should I store this compound to maintain its purity?

A2: To maintain the purity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames. The container should be tightly sealed to prevent the ingress of moisture and potential degradation[2]. It is also advisable to store it separately from strong oxidizing and reducing agents to avoid potential chemical reactions[2]. While generally stable, prolonged exposure to light and air could potentially lead to slow degradation, so storage in an amber glass bottle is recommended.

Q3: Can I purify this compound in my lab if I suspect it contains significant impurities?

A3: Yes, for many common impurities, laboratory-scale purification is feasible. The most effective method will depend on the nature of the impurities present.

  • Distillation: If the impurities have significantly different boiling points from this compound (boiling point: ~153-154 °C[2]), fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for removing less volatile starting materials or by-products.

  • Preparative Chromatography: For isomeric impurities with close boiling points, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) may be necessary, although these methods are more complex and may not be practical for large quantities.

  • Aqueous Wash: If acidic or basic impurities (like residual 2-chloro-4-fluorobenzoic acid) are suspected, a simple workup involving washing an organic solution of the compound with a dilute aqueous base (e.g., sodium bicarbonate solution) followed by a water wash can be effective. The organic layer should then be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure.

Troubleshooting and Purification Workflow

Purification_Workflow start Reaction Issue Encountered (Low Yield, Side Products) check_purity Analyze Starting Material (GC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure troubleshoot_reaction Troubleshoot Other Reaction Parameters (Temperature, Reagents, etc.) is_pure->troubleshoot_reaction Yes identify_impurities Identify Major Impurities is_pure->identify_impurities No end Issue Resolved troubleshoot_reaction->end select_purification Select Purification Method identify_impurities->select_purification distillation Fractional Distillation select_purification->distillation Different Boiling Points chromatography Preparative Chromatography select_purification->chromatography Isomers wash Aqueous Wash select_purification->wash Acidic/Basic Impurities reanalyze Re-analyze Purified Material distillation->reanalyze chromatography->reanalyze wash->reanalyze reanalyze->select_purification Further Purification Needed proceed Proceed with Reaction reanalyze->proceed Purity Confirmed proceed->end

Caption: A logical workflow for troubleshooting and purifying this compound.

References

Technical Support Center: Purification of Crude 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Chloro-4-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the highest purity of your final product.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the typical impurities I might encounter in my crude this compound?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. Here are the most common scenarios:

  • From 2-Chloro-4-fluoroaniline: Unreacted 2-chloro-4-fluoroaniline, byproducts from the diazotization reaction, and potentially isomeric benzotrifluorides. The diazotization reaction needs to be carefully controlled to avoid the formation of phenolic byproducts.

  • From 2-Chloro-4-fluorobenzoic acid: Residual 2-chloro-4-fluorobenzoic acid and the intermediate 2-chloro-4-fluorobenzoyl chloride are common impurities.[1] Incomplete reaction can also lead to the presence of starting materials.

  • Isomeric Impurities: Depending on the specificity of your reaction conditions, you may have isomeric impurities such as 3-chloro-4-fluorobenzotrifluoride or other positional isomers. These can be particularly challenging to remove due to their similar physical properties.

Q2: What is the boiling point of this compound, and why is it important for purification?

A2: this compound has a boiling point in the range of 153-154°C.[1] Knowing the precise boiling point is critical for purification by fractional distillation, as it allows you to separate the target compound from impurities with different boiling points.

Q3: What are the solubility characteristics of this compound?

A3: this compound is insoluble in water but soluble in many common organic solvents such as ethers, acetone, and toluene. This information is crucial for selecting appropriate solvents for recrystallization or liquid chromatography.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Distillation Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of Isomers Isomeric impurities often have very close boiling points to the target compound, making separation by simple distillation inefficient.1. Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).2. Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for separation. This will increase the distillation time but improve purity.3. Vacuum Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point difference between isomers, aiding in separation.
Product is Contaminated with Starting Material Incomplete reaction or inefficient purification.1. Reaction Monitoring: Ensure the reaction has gone to completion using techniques like GC or TLC before starting the workup.2. Fractional Distillation: If the starting material has a significantly different boiling point, careful fractional distillation should remove it.3. Chemical Wash: If the starting material is acidic (e.g., 2-chloro-4-fluorobenzoic acid) or basic (e.g., 2-chloro-4-fluoroaniline), an aqueous acid or base wash of the crude product (dissolved in an organic solvent) can remove it before distillation.
Bumping or Unstable Boiling Uneven heating or lack of boiling chips/magnetic stirring.1. Use Boiling Chips or a Magnetic Stirrer: This will ensure smooth boiling.2. Even Heating: Use a heating mantle with a stirrer for uniform heat distribution.3. Degas the Sample: If dissolved gases are an issue, briefly placing the crude product under vacuum before distillation can help.
Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Oiling Out The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast.1. Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.2. Use a Different Solvent System: The solubility profile of your compound may not be ideal for the chosen solvent. Experiment with different single or two-solvent systems.3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.4. Seed Crystals: Add a small crystal of the pure compound to the solution to initiate crystallization.
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures.1. Change Solvent: Select a solvent in which the compound has lower solubility at cold temperatures.2. Two-Solvent System: Use a two-solvent system where the compound is soluble in the first solvent and insoluble in the second. Add the second solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.3. Reduce Solvent Volume: Concentrate the solution by evaporating some of the solvent before cooling.
Crystals are Colored Colored impurities are co-precipitating with your product.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter the hot solution to remove the charcoal and the adsorbed impurities before cooling.2. Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity and color.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for purifying crude this compound when the impurities have significantly different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the liquid begins to boil, you will see a vapor front rise through the fractionating column. Allow the column to equilibrate by adjusting the heating rate to maintain a steady reflux at the top of the column.

  • Collecting Fractions:

    • Collect the initial fraction that comes over at a lower temperature. This will likely contain more volatile impurities.

    • Once the temperature stabilizes at the boiling point of this compound (around 153-154°C), change the receiving flask and collect the main fraction.

    • If the temperature begins to rise significantly again, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this as a separate fraction.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Two-Solvent Recrystallization

This method is effective when dealing with solid or high-boiling impurities.

Methodology:

  • Solvent Selection:

    • Solvent 1 (Good Solvent): A solvent in which this compound is soluble at elevated temperatures but less soluble at room temperature (e.g., ethanol, methanol).

    • Solvent 2 (Poor Solvent): A solvent in which this compound is insoluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in a minimal amount of hot Solvent 1 in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Poor Solvent: While the solution is still hot, add Solvent 2 dropwise with swirling until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of hot Solvent 1 to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity requirements or difficult-to-separate impurities, preparative HPLC is a powerful tool.

Methodology:

  • Analytical Method Development: First, develop an analytical HPLC method to separate the impurities from the target compound. A typical starting point would be:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).

    • Detection: UV detection at a wavelength where the compound and impurities absorb (e.g., 254 nm).

  • Method Optimization: Optimize the gradient, flow rate, and mobile phase composition to achieve the best possible separation of the target compound from its impurities.

  • Scale-Up to Preparative HPLC:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Increase the flow rate and injection volume proportionally to the larger column dimensions.

    • Dissolve the crude product in a suitable solvent at a high concentration.

  • Fraction Collection: Collect the eluent corresponding to the peak of this compound.

  • Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator to obtain the purified product.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (GC/HPLC) Crude->Analysis Distillation Fractional Distillation Analysis->Distillation Impurities have different B.P. Recrystallization Recrystallization Analysis->Recrystallization Solid or high-boiling impurities Prep_HPLC Preparative HPLC Analysis->Prep_HPLC High purity needed / Difficult separation Pure_Product Pure Product Distillation->Pure_Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: General purification workflow for crude this compound.

Distillation Troubleshooting Logic

DistillationTroubleshooting Start Distillation Problem Poor_Separation Poor Separation? Start->Poor_Separation Unstable_Boiling Unstable Boiling? Poor_Separation->Unstable_Boiling No Increase_Efficiency Increase Column Efficiency / Reflux Ratio Poor_Separation->Increase_Efficiency Yes Low_Yield Low Yield? Unstable_Boiling->Low_Yield No Check_Heating Use Boiling Chips / Ensure Even Heating Unstable_Boiling->Check_Heating Yes Check_Leaks Check for Leaks in the System Low_Yield->Check_Leaks Yes End Problem Resolved Low_Yield->End No, consult further Increase_Efficiency->End Check_Heating->End Check_Leaks->End

Caption: Troubleshooting logic for common distillation problems.

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluorobenzotrifluoride. This molecule is a cornerstone building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique electronic and pharmacokinetic properties conferred by its trifluoromethyl and halogen substituents.[1] However, its multifunctional nature presents distinct challenges in achieving selective and high-yielding transformations.

This guide is structured to address the most common experimental hurdles encountered by researchers. It provides not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Initial Analysis: Understanding the Reactivity Landscape

Before initiating any reaction, it is critical to analyze the electronic and steric properties of this compound. The molecule possesses three primary sites for functionalization, each with competing reactivity profiles.

  • The Trifluoromethyl (-CF₃) Group: Acts as a powerful electron-withdrawing group through a strong negative inductive effect (-I). This deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNA_r_).

  • The Chlorine (-Cl) and Fluorine (-F) Atoms: Serve as leaving groups in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Their relative reactivity is highly dependent on the reaction mechanism.

  • Aromatic C-H Bonds: The C-H bond at the C-3 position is the most acidic due to the inductive effects of the adjacent halogens, making it a target for directed ortho-metallation.

The following decision-making workflow provides a high-level guide for selecting the appropriate functionalization strategy based on your synthetic goal.

G start Desired Functionalization? sub_c_x Substitution of a Halogen? start->sub_c_x Replace X? sub_c_h Substitution of C-H? start->sub_c_h Replace H? nucleophile With a Nucleophile (e.g., -OR, -NR₂, -SR) sub_c_x->nucleophile carbon_group With a C-based Group (e.g., Aryl, Alkyl, Alkenyl) sub_c_x->carbon_group dom Strategy: Directed ortho-Metallation (DoM) (Targets C-H at C-3) sub_c_h->dom snar Strategy: Nucleophilic Aromatic Substitution (SNA_r_) (Targets C-F bond) nucleophile->snar  Mechanism Favored cross_coupling Strategy: Pd-Catalyzed Cross-Coupling (Targets C-Cl bond) carbon_group->cross_coupling  Mechanism Favored

Caption: Decision workflow for functionalizing this compound.

Troubleshooting Nucleophilic Aromatic Substitution (SNA_r_)

The powerful electron-withdrawing -CF₃ group strongly activates the ring for SNA_r_, making this a primary pathway for introducing heteroatom nucleophiles.

Frequently Asked Questions (FAQs)

Q1: I am attempting an SNA_r_ reaction with a nucleophile (e.g., an alcohol or amine). Which halogen will be displaced, the chlorine at C-2 or the fluorine at C-4?

A1: The fluorine at the C-4 position will be preferentially displaced. The underlying principle is the stability of the intermediate Meisenheimer complex.[2] The -CF₃ group stabilizes the negative charge that develops during nucleophilic attack most effectively when it is ortho or para to the site of attack. The fluorine is at the para position, receiving maximum stabilization. While the chlorine is ortho, the para electronic effect is typically dominant. Therefore, you should expect selective C-F bond functionalization over C-Cl bond functionalization under SNA_r_ conditions.[3]

G cluster_0 SNA_r_ Regioselectivity cluster_1 Path A: Attack at C-4 (para to CF₃) cluster_2 Path B: Attack at C-2 (ortho to CF₃) A This compound C Meisenheimer Complex (More Stable) A->C Favored E Meisenheimer Complex (Less Stable) A->E Disfavored B Nucleophile (Nu⁻) B->A D Product: C-F Substituted (Major Product) C->D -F⁻ F Product: C-Cl Substituted (Minor or Not Observed) E->F -Cl⁻

Caption: Regioselectivity in the SNA_r_ of this compound.

Q2: My SNA_r_ reaction is sluggish and giving low yields. How can I improve the outcome?

A2: Low reactivity in SNA_r_ is typically due to insufficient reaction energy, poor solubility of reagents, or an inadequate base. To address this, consider the following optimizations:

  • Solvent: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at solvating the cationic counter-ion of the base (e.g., K⁺) and do not hydrogen-bond with the nucleophile, increasing its effective nucleophilicity.[3]

  • Temperature: Increasing the reaction temperature provides the necessary activation energy for the formation of the high-energy Meisenheimer complex. A temperature range of 60-100 °C is a good starting point.[3]

  • Base: The choice of base is critical. A moderately strong, non-nucleophilic base is required to deprotonate the nucleophile (if it's protic, like an alcohol or amine) without competing in the substitution. K₂CO₃ or K₃PO₄ are excellent choices.[3] For less reactive nucleophiles, a stronger base like NaH may be necessary, but must be handled with care.

Q3: I am observing the formation of multiple unidentified side products. What is the likely cause?

A3: Side product formation can arise from several sources. If your nucleophile has multiple reactive sites, you may see a mixture of products. If reaction conditions are too harsh (e.g., very high temperatures), you risk decomposition of the starting material or product. A common but often overlooked issue is the purity of the starting this compound. Ensure it is stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers or bases to prevent degradation over time.[4]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C or C-N bonds, palladium-catalyzed cross-coupling is the method of choice. These reactions proceed via a different mechanism than SNA_r_ and thus target the C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving very low yields?

A1: The primary challenge is the inertness of the C-Cl bond. The rate-determining step in most cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[5] Aryl chlorides are significantly less reactive in this step than aryl bromides or iodides.[6] Success hinges almost entirely on the selection of a highly active catalyst system specifically designed for C-Cl bond activation.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting Step) pd0->oxidative_addition ar_cl Ar-Cl (this compound) ar_cl->oxidative_addition pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex Requires bulky, electron-rich ligands transmetalation Transmetalation (with R-B(OH)₂) pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd2_r_complex reductive_elim Reductive Elimination pd2_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elim->product

Caption: Catalytic cycle for Suzuki-Miyaura coupling of an aryl chloride.

Q2: What are the recommended catalyst systems and conditions for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this substrate?

A2: Standard catalysts like Pd(PPh₃)₄ will likely be ineffective. You must use modern catalyst systems featuring bulky, electron-rich ligands that promote the challenging oxidative addition and subsequent reductive elimination steps.

ReactionPd PrecursorRecommended LigandsRecommended BaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Buchwald-type: SPhos, XPhos, RuPhos.[6] NHC-based: IPr, SImes.K₃PO₄, Cs₂CO₃, K₂CO₃Toluene, Dioxane, THF/H₂O80-110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Buchwald-type: BrettPhos, XPhos, AdBippyPhos.[7][8] Josiphos-type: CyPF-tBuNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane90-120

Causality: Bulky ligands like SPhos or XPhos create a sterically crowded and electron-rich environment around the palladium center. This both promotes the cleavage of the strong C-Cl bond and accelerates the final C-C or C-N bond-forming reductive elimination step, outcompeting side reactions like hydrodechlorination.[6][7]

Q3: I am observing significant amounts of 4-fluorobenzotrifluoride (hydrodechlorination) as a byproduct. How can this be minimized?

A3: Hydrodechlorination is a common side reaction with unreactive aryl chlorides. It can occur through several pathways, including a reaction with trace water or via β-hydride elimination from certain coupling partners. To minimize it:

  • Ensure Rigorously Anhydrous Conditions: Use a flame-dried flask and freshly distilled, degassed anhydrous solvents.

  • Maintain an Inert Atmosphere: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize the Base: For sensitive substrates, a weaker base like K₃PO₄ may be preferable to very strong bases like NaOtBu, which can sometimes promote side reactions.

  • Ligand Choice: The ligand has a profound effect. A well-chosen ligand (see table above) will accelerate the desired reductive elimination, making it kinetically favored over the hydrodechlorination pathway.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Reaction Setup:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Seal the flask with a septum. Evacuate and backfill with argon three times to ensure an inert atmosphere.

  • In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Add freshly degassed solvent (e.g., toluene, 10 mL per mmol of substrate) to the Schlenk flask via syringe, followed by the catalyst/ligand mixture.

Reaction Execution:

  • With vigorous stirring, lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

Workup and Purification:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

How to prevent side reactions during the synthesis of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluorobenzotrifluoride. This molecule is a critical building block in the pharmaceutical and agrochemical industries, valued for the unique physicochemical properties conferred by its trifluoromethyl and halogen substituents.[1] The synthesis, while well-established, is sensitive to reaction conditions, and the formation of impurities can significantly impact yield, purity, and downstream applications.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into preventing common side reactions, troubleshooting experimental challenges, and optimizing your synthetic protocol. The primary focus is on the most common synthetic route: a Balz-Schiemann reaction starting from 3-Amino-4-chlorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most common and robust laboratory and industrial method is the Balz-Schiemann reaction.[2] This process involves two key steps: the low-temperature diazotization of 3-Amino-4-chlorobenzotrifluoride to form a diazonium salt, followed by the thermal or photochemical decomposition of this salt to yield the final aryl fluoride.[3] This method is generally preferred over others because it provides a direct and relatively clean route to introduce the fluorine atom onto the aromatic ring.

Q2: Why is strict temperature control so critical throughout the synthesis?

Temperature control is arguably the most important parameter in this synthesis. Aryl diazonium salts are thermally unstable intermediates.[3][4]

  • During Diazotization (0–5 °C): If the temperature rises above this range, the diazonium salt can prematurely decompose, often reacting with water to form undesired phenolic byproducts.[4] It can also react with the unconsumed starting aniline to form colored azo impurities.

  • During Decomposition: The thermal decomposition of the isolated diazonium tetrafluoroborate salt is a highly exothermic process.[3] Without careful, gradual heating, the reaction can become uncontrollable, leading to a rapid release of nitrogen gas and the formation of tarry residues, which severely reduces yield and complicates purification.[5]

Q3: My final product is a dark or discolored liquid, not colorless. What is the likely cause?

Discoloration, typically yellow to brown, is almost always due to the presence of azo compounds. These impurities form when the electrophilic diazonium salt couples with the nucleophilic starting amine (3-Amino-4-chlorobenzotrifluoride). This side reaction is favored by:

  • Elevated temperatures during diazotization.

  • Incorrect stoichiometry (an excess of diazonium salt relative to the acid).

  • Slow consumption of the starting amine. Preventing their formation at the source by maintaining rigorous temperature control (0–5 °C) and ensuring efficient stirring is the best strategy.

Q4: What are the primary safety hazards associated with this reaction?

The primary hazard is the diazonium salt intermediate. While aryl diazonium tetrafluoroborates are among the more stable diazonium salts and can often be isolated, they are still potentially explosive, especially when dry.[3] The thermal decomposition step can also be hazardous if not controlled, as it can lead to a runaway reaction.[3] Always handle dry diazonium salts with non-metal spatulas and behind a blast shield. The use of hydrogen fluoride or fluoroboric acid (HBF₄) also requires appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood.

Troubleshooting Guide: Side Reactions & Prevention

This section addresses specific problems encountered during the synthesis, their chemical origins, and actionable protocols to prevent them.

Problem 1: Low Yield and Purity Due to Incomplete Diazotization

Symptom: Significant amount of starting material, 3-Amino-4-chlorobenzotrifluoride, is present in the crude product after the decomposition step.

Causality: The conversion of the primary aromatic amine to the diazonium salt is incomplete. This can result from insufficient acid, inefficient mixing, or adding the sodium nitrite too quickly, which can cause localized warming and decomposition of the nitrous acid before it reacts.

Preventative Protocol:

  • Acid Choice: Use fluoroboric acid (HBF₄) as the solvent and acid catalyst. This directly generates the required tetrafluoroborate counterion, avoiding the need for a separate salt formation step and minimizing potential Sandmeyer-type side reactions.[2][6]

  • Temperature: Pre-cool the solution of the amine in HBF₄ to 0 °C in an ice-salt bath before beginning the addition of the nitrite solution.

  • Reagent Addition: Prepare a solution of sodium nitrite in a minimal amount of water. Add this solution dropwise via an addition funnel below the surface of the reaction mixture to ensure immediate reaction and prevent the evolution of NOx gases.

  • Monitoring: After the addition is complete, stir for an additional 30-60 minutes at 0–5 °C. Check for the absence of the starting amine via Thin Layer Chromatography (TLC). A spot test with β-naphthol solution can also be used; the absence of a bright orange/red color indicates the complete consumption of the diazonium salt's precursor.

Problem 2: Formation of Phenolic and Tar-like Impurities

Symptom: The final product is contaminated with 2-Chloro-4-hydroxybenzotrifluoride and/or a significant amount of non-volatile, dark, tarry residue is produced.

Causality: This stems from two main issues:

  • Reaction with Water: The aryl cation intermediate, formed during decomposition, can be trapped by residual water to form a phenol.

  • Uncontrolled Decomposition: A runaway thermal decomposition leads to complex side reactions and polymerization, resulting in tar.[5] This is a common issue when decomposing the salt as a solid melt.[3]

Preventative Protocol:

  • Isolate the Salt: After complete diazotization, isolate the diazonium tetrafluoroborate salt by filtration. Wash it sequentially with cold water, then a cold, non-polar solvent like diethyl ether, and finally hexane to remove residual water and acid. Dry the salt under vacuum at room temperature. Caution: Do not use excessive heat to dry the salt.

  • Controlled Decomposition in Solvent: The safest and most effective method for decomposition is to use a high-boiling, inert solvent. Low or non-polar solvents like chlorobenzene or hexane have been shown to improve yields and allow for effective fluorination at lower temperatures.[7][8]

    • Suspend the dried diazonium salt in the chosen solvent.

    • Heat the suspension gradually with vigorous stirring. A programmable heating mantle or an oil bath is ideal.

    • Monitor the reaction by observing the evolution of nitrogen gas. The rate of heating should be adjusted to maintain a steady, controlled rate of gas release.

Table 1: Optimized Reaction Parameters for Balz-Schiemann Synthesis
ParameterDiazotization StepDecomposition StepRationale & Key Considerations
Temperature 0–5 °C60–120 °C (gradual ramp)Prevents premature diazonium salt decomposition and azo coupling.[4] Ensures controlled, non-exothermic release of N₂ gas.[3]
Starting Material 3-Amino-4-chlorobenzotrifluorideArN₂⁺BF₄⁻ SaltHigh purity starting material is essential.
Key Reagents 48% HBF₄, NaNO₂Inert Solvent (e.g., Chlorobenzene)HBF₄ serves as both acid and fluoride source.[2] Solvent moderates the exotherm and improves yield.[7][8]
Stoichiometry Amine: 1 eq, HBF₄: 3-4 eq, NaNO₂: 1.05-1.1 eq-Excess acid ensures complete protonation and salt formation. Slight excess of nitrite drives the reaction to completion.
Reaction Time 1–2 hours2–4 hours (or until gas evolution ceases)Monitor by TLC for amine disappearance. Reaction completion is indicated by the cessation of N₂ evolution.

Visualizing the Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the desired synthesis route and the formation of key byproducts.

Diagram 1: Desired Synthesis Pathway

This diagram shows the intended two-step conversion of 3-Amino-4-chlorobenzotrifluoride to the target product via the Balz-Schiemann reaction.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluoro-dediazoniation Start 3-Amino-4-chlorobenzotrifluoride Reagent1 NaNO₂, HBF₄ 0-5 °C Start->Reagent1 Intermediate Diazonium Tetrafluoroborate Salt (Ar-N₂⁺BF₄⁻) Reagent1->Intermediate Reagent2 Heat (Δ) Inert Solvent Intermediate->Reagent2 Product This compound Reagent2->Product Byproduct N₂ (gas) + BF₃ Product->Byproduct Evolved

Caption: Desired reaction pathway for the synthesis of this compound.

Diagram 2: Common Side Reaction Pathways

This diagram illustrates how improper reaction conditions can lead to the formation of major impurities from the key diazonium salt intermediate.

G cluster_main Desired Reaction cluster_side Side Reactions Intermediate Diazonium Salt Intermediate (Ar-N₂⁺BF₄⁻) Product Target Product (Ar-F) Intermediate->Product Controlled Heat (Good) Phenol Phenolic Impurity (Ar-OH) Intermediate->Phenol + H₂O (Poor Drying) Azo Azo Compound (Ar-N=N-Ar') Intermediate->Azo + Unreacted Amine (High Temp in Step 1) Tar Tar / Polymer Intermediate->Tar Runaway Decomposition (Poor Heat Control)

Caption: Key side reactions originating from the diazonium salt intermediate.

References

Stability of 2-Chloro-4-fluorobenzotrifluoride in different reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Stability of 2-Chloro-4-fluorobenzotrifluoride

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound (CAS 94444-58-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. This guide provides in-depth answers to common stability questions and troubleshooting workflows to ensure the integrity of your experiments.

The unique arrangement of electron-withdrawing groups (a trifluoromethyl, a chlorine, and a fluorine) on the benzene ring gives this compound significant chemical stability, but also specific reactivities that can be a source of unexpected outcomes if not properly managed.[1][2] The strong carbon-fluorine bonds of the trifluoromethyl group, in particular, contribute to the molecule's overall robustness.[2]

General Stability Profile

For quick reference, the table below summarizes the stability of this compound under various conditions. Detailed explanations and troubleshooting for each scenario are provided in the subsequent FAQ section.

ConditionStability LevelKey Considerations & Potential Degradation Pathways
Neutral Aqueous (pH ~7) HighInsoluble in water; generally resistant to hydrolysis at neutral pH.[1][2]
Acidic Media (e.g., HCl, H₂SO₄) HighGenerally stable, especially at low to moderate temperatures. Extreme conditions (high heat) may initiate slow hydrolysis of the -CF₃ group.
Basic Media (e.g., NaOH, K₂CO₃) Moderate to LowSusceptible to Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom can be displaced by nucleophiles.[1]
Thermal Stress HighThermally stable up to its boiling point (approx. 137-154°C).[1][2] Pyrolysis at much higher temperatures would lead to decomposition.
Photolytic Stress (UV/Sunlight) HighThe presence of multiple electron-withdrawing groups enhances photostability, making it resistant to direct photolysis by sunlight.[2]
Oxidizing Agents ModerateStore separately from strong oxidizing agents to prevent potentially violent reactions.[1] The aromatic ring is somewhat deactivated to electrophilic attack.
Common Organic Solvents HighSoluble and stable in common organic solvents like ethers, acetone, and toluene.[1]

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My reaction in a basic medium is yielding an unexpected major byproduct. Could the this compound be the cause?

A1: Yes, this is a common issue. The molecular structure of this compound makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly in the presence of strong nucleophiles, which are often employed in basic media.

  • Causality: The trifluoromethyl (-CF₃), chlorine (-Cl), and fluorine (-F) substituents are all strongly electron-withdrawing. Their combined effect is to pull electron density from the aromatic ring, making it "electron-poor." This electronic deficit activates the ring towards attack by electron-rich species (nucleophiles). The chlorine atom, being a reasonably good leaving group, is often the site of substitution.[1]

  • Troubleshooting Steps:

    • Identify the Nucleophile: Determine the strongest nucleophilic species in your reaction mixture. This could be a hydroxide, alkoxide, amine, or another reagent.

    • Characterize the Byproduct: Use analytical techniques like LC-MS or GC-MS to determine the molecular weight of the byproduct. If the mass corresponds to your starting material with the chlorine atom replaced by your nucleophile, you have likely confirmed an SNAr reaction.

    • Mitigation Strategies:

      • Lower the Temperature: SNAr reactions are kinetically controlled. Reducing the reaction temperature can significantly slow the rate of this undesired side reaction.

      • Use a Weaker Base: If a base is used only as an acid scavenger, consider a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) instead of a nucleophilic one (e.g., sodium hydroxide).

      • Reduce Reaction Time: Monitor your reaction closely and stop it as soon as the desired product is formed to minimize the formation of the SNAr byproduct.

Below is a workflow to diagnose potential degradation in your reaction.

Caption: Troubleshooting workflow for unexpected byproducts.

Q2: How stable is this compound to strong acids and high temperatures?

A2: The compound exhibits high stability in acidic media under most conditions. The C-F bonds in the trifluoromethyl group are exceptionally strong, making the group highly resistant to hydrolysis.[2]

  • Expert Insight: While direct protonation and cleavage of the -CF₃ group require exceptionally harsh conditions (e.g., superacids), you should remain cautious when using strong acids at elevated temperatures for prolonged periods. Under such stress, slow hydrolysis to the corresponding 2-chloro-4-fluorobenzoic acid could theoretically occur, although this is not a common degradation pathway under typical synthetic conditions. Many related syntheses, such as diazotization reactions, are performed in strong acid at low temperatures, demonstrating the stability of the core structure under these specific parameters.[1]

Q3: What precautions should I take regarding photolytic and thermal stability during experimentation and storage?

A3: this compound is generally robust against light and heat.

  • Photolytic Stability: Benzotrifluoride derivatives with electron-withdrawing groups show enhanced resistance to direct photolysis by UV or visible light.[2] For most laboratory-scale reactions, no special precautions against light are necessary unless you are specifically running a photochemical reaction or have photosensitive reagents in your mixture.

  • Thermal Stability: The compound is thermally stable, with a boiling point well above 130°C.[1] Standard heating for reactions (e.g., refluxing in common solvents like THF or Toluene) will not cause thermal decomposition.

  • Authoritative Storage Protocol: For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to store it away from heat sources, open flames, and incompatible substances like strong oxidizing agents.[1]

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating system to test the stability of this compound in your specific reaction diluent or a standard solvent system.

Objective: To determine the susceptibility of this compound to degradation under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)

  • Calibrated oven

  • Photostability chamber (or a sunny windowsill for a qualitative assessment)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in your chosen solvent.

  • Stress Condition Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: Add 1 M HCl.

    • Base Hydrolysis: Add 1 M NaOH.

    • Oxidation: Add 30% H₂O₂.

    • Thermal Stress: Use the control sample (stock + solvent).

    • Photolytic Stress: Use the control sample (stock + solvent).

  • Incubation:

    • For Acid, Base, and Oxidation samples, keep one set at room temperature and another at 60°C for 24 hours.

    • Place the Thermal Stress sample in an oven at 80°C for 48 hours.

    • Place the Photolytic Stress sample in a photostability chamber (or exposed to indirect sunlight) for 7 days. Keep a parallel sample wrapped in aluminum foil as a dark control.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the control and all stressed samples by HPLC or GC-MS. Compare the peak area of the parent compound in the stressed samples to the control. Calculate the percentage of degradation. Identify any major degradation products by their mass or retention time.

Caption: Experimental workflow for a forced degradation study.

References

Analytical methods for detecting impurities in 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the analytical characterization of 2-Chloro-4-fluorobenzotrifluoride (C₇H₃ClF₄). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity is paramount to the safety and efficacy of the final product.[1] This guide is structured to provide direct, actionable solutions to common challenges encountered during impurity analysis. It draws upon established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

The control of impurities is a mandate from regulatory bodies, as undesired chemical substances can impact the quality, safety, and efficacy of drug products.[2] This document will serve as a practical resource for troubleshooting common analytical issues and answering frequently asked questions, empowering you to develop robust, reliable methods for impurity detection and quantification.

Potential Impurities in this compound

Understanding the potential impurities is the first step in developing a robust analytical method. Impurities can originate from various sources including starting materials, by-products from the synthetic route, intermediates, and degradation products.[2][6] For this compound, potential impurities may include:

  • Isomeric Impurities: Positional isomers such as 3-Chloro-4-fluorobenzotrifluoride or other variations in the substitution pattern on the benzene ring.

  • Starting Materials: Unreacted precursors from the synthesis, such as 2-chloro-4-fluorotoluene or related compounds.[7][8]

  • Intermediates: Partially reacted compounds, for example, monochlorodifluoromethylbenzene intermediates.[9]

  • By-products: Compounds formed from side reactions, which can include other halogenated aromatic compounds.[10][11]

Analytical Method Troubleshooting Guides

The following sections are designed in a question-and-answer format to address specific issues you may encounter during your experiments. Gas Chromatography (GC), particularly with a mass spectrometry (MS) detector, is a primary technique for analyzing volatile compounds like this compound.[12][13]

Gas Chromatography (GC) Troubleshooting

Q1: I'm observing poor peak shape (tailing or fronting) for my main compound and impurity peaks. What are the likely causes and solutions?

A1: Poor peak shape is a common issue that can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshooting:

  • Cause 1: Active Sites: The acidic nature of the trifluoromethyl group and the polar C-Cl and C-F bonds can interact with active sites (e.g., free silanols) in the GC inlet liner or the column itself. This is a frequent cause of peak tailing.

    • Solution: Use a deactivated inlet liner, preferably one with a base-deactivation treatment. If the column is old, consider conditioning it at a high temperature (within its specified limit) or trimming the first few centimeters from the inlet side. If the problem persists, replacing the column with a new, inert one (e.g., a 5% phenyl-methylpolysiloxane phase) is recommended.

  • Cause 2: Sample Overload: Injecting too much sample can saturate the column, leading to "fronting" peaks where the peak front is sloped.

    • Solution: Prepare a serial dilution of your sample (e.g., 1:10, 1:100) and inject it. If the peak shape improves at lower concentrations, sample overload is the culprit. Adjust your sample concentration to be within the linear range of the column and detector.

  • Cause 3: Inappropriate Temperature Program: If the initial oven temperature is too high, volatile impurities may not be properly focused on the column, leading to broad peaks. If the temperature ramp is too fast, co-elution and poor separation can occur.

    • Solution: Optimize your oven temperature program. Start with a lower initial temperature (e.g., 50-70°C) to ensure good peak focusing at the head of the column. A typical ramp rate of 10-20°C/min is a good starting point, followed by a hold at a higher temperature to elute any less volatile impurities.

Q2: My retention times are shifting between injections. Why is this happening?

A2: Retention time instability compromises peak identification. The issue usually stems from the GC system's pneumatics or oven.

  • Cause 1: Carrier Gas Flow/Pressure Fluctuations: Leaks in the system are the most common cause.

    • Solution: Perform a leak check on your system, paying close attention to the septum, liner O-ring, and column fittings at the inlet and detector. Ensure your gas source provides a consistent pressure. Modern GCs have electronic pneumatic control (EPC) that should maintain constant flow or pressure; verify these settings are correct.

  • Cause 2: Inconsistent Oven Temperature: If the oven temperature is not consistent from run to run, retention times will vary.

    • Solution: Allow the oven to fully equilibrate at the starting temperature before injecting. This "oven ready" time can be extended in your method settings. Ensure the lab's ambient temperature is stable, as significant fluctuations can affect the GC's temperature control.

  • Cause 3: Column Bleed/Degradation: As a column ages, its stationary phase can degrade, leading to changes in retention characteristics.

    • Solution: Monitor column performance with a standard. A significant, consistent drift in retention times over time indicates the column may need to be replaced.

Q3: I see a new, unexpected peak in my chromatogram that wasn't there in previous batches. How do I identify it?

A3: Identifying unknown peaks is a critical part of impurity profiling and is essential for meeting regulatory requirements like the ICH Q3A guidelines, which set thresholds for identifying impurities.[2][3][6]

  • Step 1: Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, the mass spectrum is your most powerful tool.

    • Action: Examine the mass spectrum of the unknown peak. The molecular ion (M+) peak will give you the molecular weight. The fragmentation pattern provides structural clues. Halogenated compounds often have characteristic isotopic patterns (e.g., the M+2 peak for chlorine) that aid in identification.[12] The loss of fragments like CF₃ (mass 69) or Cl (mass 35/37) is also highly informative.[14][15]

    • Library Search: Compare the obtained spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match index (>800) suggests a likely identity.

  • Step 2: High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS is invaluable.

    • Action: HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition (the exact chemical formula) of the impurity.[12] This drastically narrows down the potential structures.

  • Step 3: Consider the Synthesis Route:

    • Action: Review the synthesis process for this compound.[8][16] Could the unknown be an unreacted starting material, an intermediate, or a by-product from a known side reaction? This chemical intuition can help you propose candidate structures to match against your MS data.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

While GC is often preferred for this compound, HPLC may be used for non-volatile degradation products or impurities.

Q1: I'm not seeing any peaks, or the peaks are very small, when analyzing my sample with HPLC-UV.

A1: This issue points to a problem with either the sample's presence at the detector or its ability to be detected.

  • Cause 1: Lack of a UV Chromophore: this compound and similar impurities have a benzene ring, which should be UV active. However, if an impurity lacks a chromophore, it won't be seen by a UV detector.

    • Solution: Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) is the most definitive solution.

  • Cause 2: Sample Solubility/Precipitation: The sample may not be soluble in the mobile phase, causing it to precipitate in the tubing or on the column.

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase or a solvent compatible with it. Halogenated aromatics are generally soluble in common reverse-phase solvents like acetonitrile and methanol.[17]

  • Cause 3: Incorrect Detection Wavelength: While the compound is UV active, you might be using a suboptimal wavelength.

    • Solution: Run a UV scan of your standard using a diode array detector (DAD) or a spectrophotometer to find the wavelength of maximum absorbance (λ-max). Set your detector to this wavelength for maximum sensitivity.

Frequently Asked Questions (FAQs)

Q: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities? A: According to ICH Q3A(R2) guidelines, the thresholds are based on the maximum daily dose of the drug substance.[5] For a drug substance with a maximum daily dose of ≤ 2g/day, the thresholds are:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% or 1.0 mg per day Total Daily Intake (TDI), whichever is lower. Any impurity found at or above the identification threshold must be structurally characterized.[6] Any impurity above the qualification threshold must have its biological safety established.[5]

Q: Which GC column is best for analyzing this compound? A: A mid-polarity column is generally a good starting point. A column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms, Rtx-5) is highly versatile and robust for this type of analysis. These columns provide good selectivity for a wide range of aromatic compounds and are known for their inertness and low bleed, which is crucial for MS detection.

Q: How can I confirm the identity of an impurity if a reference standard is not available? A: When a standard is unavailable, structural elucidation relies on a combination of techniques:

  • GC-MS: Provides molecular weight and fragmentation data.

  • High-Resolution MS (HRMS): Determines the elemental formula.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC or GC), ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools for confirming the structure and isomerism of fluorinated compounds.[18]

  • FTIR Spectroscopy: Can provide information about functional groups.

Q: Can I use HPLC instead of GC for routine quality control? A: Yes, provided the method is properly validated. An HPLC method may be advantageous if you are also concerned about non-volatile impurities or degradation products that are not amenable to GC. A typical reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would be a good starting point for method development.[19] Method validation would need to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data & Protocols

Table 1: Example GC-MS Method Parameters
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)Standard dimension, provides good efficiency and capacity. The 5% phenyl phase offers good selectivity.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)Typical flow rate for a 0.25 mm ID column, ensures optimal performance.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks for a relatively concentrated sample.
Injection Volume 1 µLStandard volume for GC analysis.
Oven Program 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates volatile impurities at the beginning and elutes less volatile compounds at the end.
MS Source Temp 230 °CStandard temperature to promote ionization while minimizing thermal breakdown in the source.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Scan Range 40 - 350 m/zCovers the mass of the parent compound (196.55 g/mol ) and expected fragments.
Protocol: Standard Preparation for GC Analysis

This protocol describes the preparation of a stock solution and working standards for quantification.

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a suitable GC-grade solvent (e.g., Carbon Disulfide, Dichloromethane) and dilute to the mark.[17]

    • Mix thoroughly by inverting the flask several times. This is your Stock Solution.

  • Working Standard Preparation (e.g., for a 5-point calibration curve from 1 to 20 µg/mL):

    • Label five 10 mL volumetric flasks.

    • Perform serial dilutions from the Stock Solution to prepare working standards at concentrations such as 1, 2.5, 5, 10, and 20 µg/mL.

    • For example, to prepare the 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL Stock Solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the test sample.

    • Dissolve it in the same solvent used for the standards to achieve an expected concentration within the calibration range (e.g., ~10 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter if particulate matter is present before transferring to a GC vial.

Visual Workflow and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting & Identification p1 Obtain Sample of This compound p2 Accurately Weigh and Dissolve in Solvent p1->p2 p3 Filter if Necessary p2->p3 a1 Inject into GC-MS System (See Table 1 for parameters) p3->a1 a2 Acquire Chromatogram and Mass Spectra a1->a2 d1 Integrate Peaks (API and Impurities) a2->d1 d2 Compare Retention Times to Standard d1->d2 d3 Analyze Mass Spectra of Unknowns d1->d3 r1 Quantify Impurities (Area % or vs. Standard) d2->r1 r2 Is Impurity > ID Threshold? d3->r2 r1->r2 r3 Identify Structure (MS Library, HRMS) r2->r3 Yes r4 Report Results r2->r4 No r3->r4

G start Poor Peak Shape (Tailing/Fronting)? q1 Is Sample Concentration High? start->q1 Check First q2 Is Inlet Liner Old or Inactive? q1->q2 No sol1 Dilute Sample and Re-inject q1->sol1 Yes q3 Is Column Old or Contaminated? q2->q3 No sol2 Replace with a New, Deactivated Liner q2->sol2 Yes sol3 Condition or Trim Column Inlet q3->sol3 Try First sol4 Replace GC Column sol3->sol4 If Unsuccessful

References

Technical Support Center: Strategies for the Regioselective Functionalization of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective functionalization of 2-chloro-4-fluorobenzotrifluoride, designed for chemists and drug development professionals. This guide provides troubleshooting for common synthetic challenges in a direct question-and-answer format, supported by detailed protocols and mechanistic insights.

Introduction: Understanding the Substrate

This compound is a valuable and versatile building block in medicinal chemistry and materials science. Its utility stems from the distinct electronic properties and reactivity of its substituents, which allow for sequential and regioselective modifications. However, the interplay between the strongly electron-withdrawing trifluoromethyl (-CF₃) group and the two halogen atoms (-Cl and -F) presents unique challenges. This guide addresses the most common issues encountered during its functionalization and provides field-proven strategies to achieve desired regiochemical outcomes.

The reactivity of the aromatic ring is dictated by the electronic nature of its substituents. The trifluoromethyl group is a powerful deactivator and meta-director for electrophilic aromatic substitution (EAS), while strongly activating the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2] The fluorine and chlorine atoms are deactivating but act as ortho, para-directors in EAS.[1] This complex electronic landscape is key to controlling regioselectivity.

G sub This compound c_ring C1 C-CF₃ C2 C-Cl C2->C1 Cross-Coupling Site C3 C-H C4 C-F C4->C1 Primary SNAr Site C5 C-H C6 C-H C6->C1 DoM Site (with DMG)

Caption: Reactivity map of this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for C-N, C-O, and C-S bond formation on this substrate. The reaction is driven by the strong electron-withdrawing effect of the -CF₃ group, which stabilizes the negatively charged Meisenheimer intermediate.[3][4]

Troubleshooting and FAQs: SNAr Reactions

Question 1: My SNAr reaction is not selective. I'm getting a mixture of products from substitution at the C-F and C-Cl positions. How do I favor substitution at the C4 (fluoro) position?

Answer: Regioselectivity in this SNAr reaction is primarily governed by electronics. The trifluoromethyl group at C1 activates both the ortho (C2-Cl) and para (C4-F) positions. However, the para position experiences stronger activation. Furthermore, the C-F bond, while strong, is more readily cleaved in SNAr reactions on highly electron-deficient rings compared to the C-Cl bond.

To enhance selectivity for the C4 position:

  • Lower the Reaction Temperature: Kinetic control often favors substitution at the more activated C4 position. Higher temperatures can lead to scrambling and substitution at the C2 position.

  • Choice of Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP to stabilize the charged Meisenheimer complex, which is crucial for the reaction mechanism.[5]

  • Base Strength: Use a moderate base like K₂CO₃ or Cs₂CO₃. Very strong bases can sometimes lead to side reactions or reduced selectivity.

Question 2: The reaction is sluggish and gives a low yield, even after prolonged heating. What can I do?

Answer: Low reactivity can stem from several factors:

  • Insufficiently Nucleophilic Reagent: The nucleophile must be strong enough to attack the electron-deficient ring. If using a neutral nucleophile (e.g., an amine or alcohol), a base is required to generate the more reactive anionic form in situ.

  • Water Contamination: Ensure all reagents and solvents are anhydrous. Water can protonate the nucleophile, reducing its reactivity, and can also compete as a nucleophile, leading to undesired hydroxylation byproducts.

  • Poor Solubility: Ensure all components are soluble in the chosen solvent system at the reaction temperature. If the nucleophile or base is not dissolving, consider a different solvent or the addition of a phase-transfer catalyst.

Question 3: I am attempting a substitution with a primary amine, but I am observing decomposition of my starting material. Why?

Answer: While SNAr is a common method for C-N bond formation, certain nucleophiles can be problematic. Some primary amines can be incompatible with the reaction conditions, especially at high temperatures. Recently, organic photoredox catalysis has emerged as a mild alternative for the SNAr of unactivated and electron-rich fluoroarenes, which could be adapted for this substrate to avoid harsh conditions.[6][7]

Representative Protocol: SNAr with 4-Methoxyphenol

This protocol describes the synthesis of 2-chloro-4-(4-methoxyphenoxy)benzotrifluoride.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxyphenol and anhydrous DMF.

  • Add anhydrous K₂CO₃ to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the mixture via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Reactants: - Substrate - Nucleophile - Base setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Anhydrous Solvent (DMF/DMSO) start->setup reaction Heating & Monitoring: - 80-120 °C - Monitor by TLC/LC-MS setup->reaction workup Aqueous Work-up: - Quench with H₂O - Extract with Organic Solvent reaction->workup purify Purification: - Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for a typical SNAr reaction.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthesis, enabling the formation of C-C and C-N bonds. For this compound, these reactions are typically performed at the C-Cl bond, as C-F bond activation is significantly more challenging.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for creating biaryl structures.[8] The primary challenge with this substrate is the lower reactivity of the aryl chloride compared to aryl bromides or iodides.[9]

Troubleshooting and FAQs: Suzuki Coupling

Question 1: My Suzuki coupling is failing. What are the most critical parameters to check?

Answer: For a challenging aryl chloride like this, the three most critical factors are the ligand, the base, and the exclusion of oxygen.[9]

  • Ligand Choice: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10] These ligands facilitate the difficult oxidative addition step of Pd(0) to the C-Cl bond and stabilize the active catalyst.

  • Base Selection: The base is crucial for the transmetalation step.[8] Strong bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The choice may depend on the stability of your boronic acid.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote homocoupling of the boronic acid.[9] Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under a strict inert atmosphere.

Question 2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

Answer: Protodeboronation (replacement of the -B(OH)₂ group with -H) is a common side reaction, often exacerbated by water and high temperatures.

  • Use Potassium Trifluoroborate Salts: Organotrifluoroborates (R-BF₃K) are often more stable than the corresponding boronic acids and can be used as effective coupling partners.[11]

  • Careful Base Selection: Use a non-aqueous base or minimize the amount of water in the reaction. K₃PO₄ is often a good choice.

  • Reaction Temperature: Run the reaction at the lowest effective temperature (e.g., 80-100 °C).

ProblemProbable CauseRecommended Solution
No Reaction 1. Catalyst/ligand system is not active enough for the aryl chloride. 2. Base is too weak or insoluble. 3. Reaction temperature is too low.1. Switch to a bulky, electron-rich ligand (e.g., SPhos, RuPhos).[10] 2. Use a stronger base (K₃PO₄, Cs₂CO₃) and a suitable solvent (e.g., Dioxane/H₂O).[8] 3. Increase temperature to 100-110 °C.
Low Yield 1. Incomplete conversion. 2. Catalyst deactivation (e.g., by oxygen). 3. Protodeboronation of the boronic acid.1. Increase reaction time or catalyst loading. 2. Thoroughly degas all reagents and maintain a strict inert atmosphere.[9] 3. Use the corresponding trifluoroborate salt or anhydrous conditions.[11]
Side Products 1. Homocoupling of boronic acid. 2. Hydrodehalogenation (C-Cl replaced by C-H).1. Caused by oxygen; improve degassing.[9] 2. Indicates a competing reaction pathway; may require screening different ligands or bases.

Table 1: Troubleshooting Suzuki-Miyaura Coupling Reactions.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for synthesizing aryl amines from aryl halides.[12][13] Similar to the Suzuki coupling, activating the C-Cl bond is the primary hurdle.

Troubleshooting and FAQs: Buchwald-Hartwig Amination

Question 1: My amination reaction is giving low conversion. How can I drive it to completion?

Answer: Low conversion in Buchwald-Hartwig aminations of aryl chlorides is typically a catalyst activity issue.

  • Catalyst System: As with Suzuki coupling, the choice of ligand is critical. Highly hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often the catalysts of choice.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOtBu, LiOtBu) are most common. Ensure the base is fresh and handled under inert conditions, as it is highly hygroscopic.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.

Question 2: I am trying to couple a primary amine, but I am getting dialkylation or other side products. What is happening?

Answer: Primary amines can sometimes undergo double arylation. To minimize this, use a slight excess (1.1-1.2 equivalents) of the amine. If the problem persists, consider using benzophenone imine as an ammonia equivalent, followed by hydrolysis to reveal the primary amine.[14]

Representative Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a strict stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization.[15] It relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation at the adjacent ortho position.[16][17]

Troubleshooting and FAQs: Directed Ortho-Metalation

Question: Can I perform a DoM reaction directly on this compound? Which position would be metalated?

Answer: This is a challenging prospect. None of the existing substituents (-F, -Cl, -CF₃) are strong DMGs.[17] The trifluoromethyl group is strongly deactivating and not a DMG. Halogens are very weak DMGs. Direct lithiation would likely be unselective and could lead to halogen-lithium exchange or attack at the trifluoromethyl group.

A more viable strategy would be to first introduce a potent DMG onto the ring via an SNAr or cross-coupling reaction. For example, after performing a Buchwald-Hartwig amination to install a pivaloyl-protected amine (-NHPiv) or a similar group, this new substituent would act as an excellent DMG, directing lithiation to its ortho position. This multi-step approach provides precise regiochemical control that is otherwise difficult to achieve.

G start Problem: Low Yield or Selectivity q1 Is the reaction SₙAr? start->q1 q2 Is the reaction Cross-Coupling? start->q2 snar_sol Focus on C4-F vs C2-Cl reactivity. - Lower temperature for kinetic control. - Use polar aprotic solvent (DMSO). - Ensure nucleophile is sufficiently strong. q1->snar_sol Yes other Consider other strategies: - C-H activation - Directed Ortho-Metalation (DoM) - Change functionalization order. q1->other No cc_sol Focus on C-Cl activation. - Use bulky, e⁻-rich ligand (SPhos/XPhos). - Use strong base (K₃PO₄/NaOtBu). - Ensure strict inert atmosphere. q2->cc_sol Yes q2->other No

Caption: Troubleshooting decision tree for functionalization reactions.

References

Validation & Comparative

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-4-fluorobenzotrifluoride. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document offers a predictive framework based on established fragmentation principles and comparative data from structurally analogous compounds. By understanding the expected fragmentation pathways, analysts can better identify this compound, characterize its structure, and differentiate it from related molecules in complex matrices.

Introduction: The Significance of this compound

This compound (C₇H₃ClF₄) is an important fluorinated aromatic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms on the benzene ring, imparts specific chemical properties that are leveraged in the development of novel molecules. Accurate analytical characterization is paramount for quality control, reaction monitoring, and impurity profiling. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, providing a reproducible fragmentation "fingerprint" of the molecule.

The molecular weight of this compound is 196.55 g/mol .[1] The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), is expected to produce distinctive M+2 isotopic peaks for all chlorine-containing fragments, aiding in their identification.[2]

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺˙). Due to the stable aromatic ring, the molecular ion peak is expected to be prominent.[3][4] Subsequent fragmentation will be driven by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The primary fragmentation events are predicted to involve the loss of halogen atoms and the trifluoromethyl group.

A logical flow of the predicted fragmentation cascade is illustrated below:

Fragmentation_Pathway M [C₇H₃ClF₄]⁺˙ m/z 196/198 Molecular Ion M_minus_F [C₇H₃ClF₃]⁺ m/z 177/179 M->M_minus_F - F• M_minus_Cl [C₇H₃F₄]⁺ m/z 161 M->M_minus_Cl - Cl• M_minus_CF3 [C₆H₃ClF]⁺ m/z 129/131 M->M_minus_CF3 - CF₃• M_minus_CF3_minus_Cl [C₆H₃F]⁺˙ m/z 94 M_minus_CF3->M_minus_CF3_minus_Cl - Cl•

Caption: Predicted electron ionization fragmentation pathway of this compound.

Tabulated Predicted Mass Spectrum

The following table summarizes the key ions anticipated in the electron ionization mass spectrum of this compound. The m/z values for chlorine-containing fragments are presented to reflect the isotopic pattern of ³⁵Cl and ³⁷Cl.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Postulated Structure Notes
196/198[M]⁺˙-C₇H₃ClF₄⁺˙Molecular ion. The M+2 peak at m/z 198 will have approximately one-third the intensity of the M+ peak at m/z 196.
177/179[M-F]⁺F•C₇H₃ClF₃⁺Loss of a fluorine radical.
161[M-Cl]⁺Cl•C₇H₃F₄⁺Loss of a chlorine radical. This fragment will not exhibit the characteristic chlorine isotopic pattern.
129/131[M-CF₃]⁺CF₃•C₆H₃ClF⁺Loss of a trifluoromethyl radical, leading to a stable halobenzyl-type cation.
94[C₆H₃F]⁺˙CF₃•, Cl•C₆H₃F⁺˙Subsequent loss of a chlorine radical from the [M-CF₃]⁺ fragment.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, a comparison with the known mass spectra of structurally similar molecules is invaluable.

  • 2-Chlorobenzotrifluoride (CAS 88-16-4): This compound lacks the fluorine substituent. Its mass spectrum would be expected to show a strong molecular ion at m/z 180/182 and a prominent fragment from the loss of a chlorine atom at m/z 145.[5][6][7][8] The loss of the trifluoromethyl group would result in a fragment at m/z 111/113.

  • 4-Fluorobenzotrifluoride (CAS 402-44-8): This molecule lacks the chlorine atom. Its mass spectrum would display a molecular ion at m/z 164.[9][10] Key fragments would arise from the loss of a fluorine atom (m/z 145) and the trifluoromethyl group (m/z 95).

The fragmentation of this compound is therefore anticipated to be a composite of the behaviors observed for these analogues, with competing losses of the various substituents.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a high-quality electron ionization mass spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

5.1. Instrumentation and Parameters

  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that allows for comparison with spectral libraries like the NIST database.[11]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Range: m/z 40-250 to ensure capture of the molecular ion and all significant fragments.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

5.2. Gas Chromatography Method

  • GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 5 minutes.

5.3. Sample Preparation

  • Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • Inject 1 µL of the final solution into the GC-MS system.

The workflow for this experimental protocol is outlined in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock_Solution Prepare 100 µg/mL Stock Solution Dilution Dilute to 1-10 µg/mL Stock_Solution->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-250) Ionization->Detection Spectrum_Generation Generate Mass Spectrum Detection->Spectrum_Generation Library_Search Compare with Spectral Libraries Spectrum_Generation->Library_Search Fragmentation_Analysis Analyze Fragmentation Pattern Spectrum_Generation->Fragmentation_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides a robust, predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By leveraging fundamental principles of mass spectrometry and comparative data from analogous compounds, a reliable prediction of the key fragment ions and their relative abundances can be made.[12] The detailed experimental protocol offers a standardized method for acquiring high-quality data, enabling confident identification and characterization of this important chemical intermediate. The insights presented herein are intended to support researchers in their analytical endeavors, from routine quality control to complex structural elucidation challenges.

References

Comparison of the reactivity of 2-Chloro-4-fluorobenzotrifluoride with other benzotrifluorides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated building blocks are indispensable. The benzotrifluoride motif, characterized by the potent electron-withdrawing trifluoromethyl (-CF3) group, is a cornerstone in the design of bioactive molecules and advanced materials.[1][2] The -CF3 group enhances metabolic stability, modulates lipophilicity, and alters the electronic properties of aromatic systems, making it a highly sought-after substituent.[1][3] This guide provides an in-depth comparison of the reactivity of 2-Chloro-4-fluorobenzotrifluoride, a key trifluoromethylated intermediate, with other relevant benzotrifluorides, supported by mechanistic insights and experimental data.

The Electronic Landscape: Understanding Substituent Effects

The reactivity of a substituted benzene ring is dictated by the interplay of the electronic and steric properties of its substituents. In this compound, the aromatic ring is decorated with three distinct groups, each exerting a significant influence.

  • The Trifluoromethyl (-CF3) Group: This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[2][4] It deactivates the aromatic ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[2][5]

  • The Chlorine (-Cl) and Fluorine (-F) Atoms: As halogens, both chlorine and fluorine are electronegative and exert an electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated into the ring through resonance (+M effect). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic attack. In the context of SNAr, they activate the ring and can serve as leaving groups.

The convergence of these three electron-withdrawing groups makes the aromatic ring of this compound exceptionally electron-deficient. This electronic profile is the primary driver of its unique reactivity, particularly in nucleophilic aromatic substitution reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups.

The general leaving group aptitude in SNAr reactions is F > NO2 > Cl ≈ Br > I, which contrasts with SN1/SN2 reactions.[6] However, the overall reaction rate is a complex function of both the activation of the ring and the carbon-leaving group bond strength. In this compound, the chlorine atom at the C-2 position is positioned para to the strongly activating -CF3 group and ortho to the activating -F group, making it the prime site for nucleophilic attack.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Reactivity Comparison:

CompoundKey FeaturesExpected SNAr ReactivityRationale
This compound Highly activated ring; -Cl is para to -CF3 and ortho to -F.Very High The cumulative electron-withdrawing effect of three substituents strongly stabilizes the Meisenheimer complex.
4-Chlorobenzotrifluoride Moderately activated ring; -Cl is para to -CF3.High Lacks the additional activation from the ortho fluorine atom, making it less reactive than its difluoro-substituted counterpart.[7]
2,4-Dichlorobenzotrifluoride Highly activated ring; two potential leaving groups.High Reactivity is comparable to this compound, but selectivity can be an issue. The C-2 chlorine is generally more activated.[8]
Benzotrifluoride No halogen leaving group.Very Low Lacks a suitable leaving group and sufficient activation for standard SNAr.

The enhanced reactivity of this compound makes it a superior substrate for introducing a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) under milder conditions compared to less-activated benzotrifluorides like 4-Chlorobenzotrifluoride.

Experimental Protocol: Typical SNAr Reaction

This protocol describes a general procedure for the substitution of the chlorine atom in this compound with an amine nucleophile.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (K2CO3, 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The use of DMSO can improve reactivity, presumably due to the higher solubility of the base.[9]

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of this compound requires highly active catalyst systems to overcome the inertness of the C-Cl bond.[10] Furthermore, the presence of the ortho-fluoro substituent introduces steric hindrance, which can impede the approach of the bulky palladium catalyst.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAd [label="Ar-Pd(II)-X(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="Ar-Pd(II)-R(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedEl [label="Ar-R", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAd [label=" Oxidative\n Addition\n(Ar-X)"]; OxAd -> Trans [label=" Transmetalation\n(R-B(OR)₂ + Base)"]; Trans -> RedEl [label=" Reductive\n Elimination"]; RedEl -> Pd0 [style=dashed]; {rank=same; Pd0; RedEl;} }

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of C-N bonds, a reaction of immense importance in pharmaceutical synthesis. [11]Similar to the Suzuki coupling, the amination of aryl chlorides like this compound requires robust, sterically hindered, and electron-rich phosphine ligands to facilitate the catalytic cycle. [11][12]

Diagram 4: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 Pd(0)L OxAd Ar-Pd(II)-X(L) Pd0->OxAd Oxidative Addition (Ar-X) AmineCoord Ar-Pd(II)-NHR'R''⁺ OxAd->AmineCoord + HNR'R'' Amido Ar-Pd(II)-NR'R''(L) AmineCoord->Amido - HX, + Base RedEl Ar-NR'R'' Amido->RedEl Reductive Elimination RedEl->Pd0

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The reactivity trends for Buchwald-Hartwig amination generally mirror those of Suzuki coupling. The C-Cl bond of this compound is challenging to activate, and the choice of ligand, base (typically a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu), and solvent is critical for achieving high conversion. [13]Its reactivity is lower than the corresponding aryl bromide but significantly higher than an unhalogenated benzotrifluoride.

Conclusion

This compound is a highly versatile chemical intermediate whose reactivity is dominated by its electron-deficient aromatic core.

  • In Nucleophilic Aromatic Substitution: It is exceptionally reactive, surpassing less halogenated counterparts like 4-chlorobenzotrifluoride due to the cumulative activating effects of the -CF3, -Cl, and -F substituents. The chlorine at C-2 is the primary site of substitution.

  • In Palladium-Catalyzed Cross-Coupling: Like other aryl chlorides, it is a challenging substrate that requires state-of-the-art, highly active catalyst systems. Its reactivity is generally lower than analogous aryl bromides and can be slightly impeded by steric hindrance from the ortho-fluoro group when compared to substrates like 4-chlorobenzotrifluoride.

By understanding these reactivity profiles, researchers and process chemists can strategically select this compound for the efficient synthesis of complex molecules, leveraging its heightened SNAr reactivity or employing optimized protocols for its participation in advanced cross-coupling transformations.

References

A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-4-fluorobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the blueprint for function, reactivity, and interaction. In the realm of drug discovery and materials science, halogenated organic compounds, such as derivatives of 2-Chloro-4-fluorobenzotrifluoride, are of significant interest due to the unique physicochemical properties imparted by fluorine and chlorine atoms. This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction as the definitive method for the structural elucidation of these molecules, while also contextualizing its role alongside other powerful analytical techniques.

Section 1: The Gold Standard: Why Single-Crystal X-ray Crystallography is Indispensable

For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography remains the gold standard.[1][2][3] This technique provides precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions in the solid state. For derivatives of this compound, this level of detail is crucial for several reasons:

  • Stereochemistry and Chirality: It provides an absolute determination of stereochemistry, which is paramount for understanding biological activity in drug candidates.[3]

  • Conformational Analysis: The presence of the bulky and highly electronegative trifluoromethyl (-CF3), chloro (-Cl), and fluoro (-F) groups can lead to distinct, sterically hindered conformations. X-ray crystallography captures the preferred solid-state conformation, offering insights into crystal packing and potential polymorphic forms.

  • Intermolecular Interactions: Halogen bonding, a non-covalent interaction involving halogen atoms, can play a significant role in the crystal packing and molecular recognition of these compounds.[4] X-ray crystallography is uniquely suited to identify and characterize these interactions.

While powerful, the success of this technique is contingent on the ability to grow high-quality single crystals, a process that can often be the most challenging step.[3]

Section 2: From Synthesis to Structure: A Practical Workflow

The journey from a synthetic target to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages for a representative derivative, 2-Chloro-4-fluoro-5-nitrobenzotrifluoride .

Step 1: Synthesis and Purification

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzotrifluoride can be achieved through the nitration of this compound. High purity of the final compound is essential for successful crystallization.

Protocol:

  • To a solution of this compound in concentrated sulfuric acid, slowly add a stoichiometric amount of fuming nitric acid at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to achieve >99% purity.

Step 2: Crystallization Strategies

Growing diffraction-quality single crystals is often described as more of an art than a science.[3] For small organic molecules like our target derivative, several common techniques can be employed.

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. The key is to screen a variety of solvents to find one in which the compound has moderate solubility.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel that contains a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Step 3: X-ray Diffraction and Data Analysis

Once suitable crystals are obtained, the final stage of structure determination can begin.

Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is often solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, high-resolution crystal structure.

Experimental Workflow for X-ray Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of Derivative purification Purification (>99%) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection refinement Structure Solution & Refinement data_collection->refinement final_structure final_structure refinement->final_structure Final Structure (CIF file) G start Research Question q1 Need precise 3D structure, bond lengths, and angles? start->q1 q2 Can single crystals be grown? q1->q2 Yes q3 Is solution-state conformation important? q1->q3 No xray Single-Crystal X-ray Diffraction q2->xray Yes microed MicroED q2->microed No, only microcrystals nmr NMR Spectroscopy q3->nmr Yes dft DFT Calculations q3->dft No, need theoretical model xray->nmr Complementary xray->dft Complementary

References

A Comparative Guide to the Synthesis of 2-Chloro-4-fluorobenzotrifluoride for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of fluorinated building blocks is paramount for the development of novel molecules with enhanced properties. 2-Chloro-4-fluorobenzotrifluoride stands out as a critical intermediate, its trifluoromethyl group and halogenated phenyl ring offering a unique combination of lipophilicity, metabolic stability, and electronic characteristics to target compounds. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's merits and drawbacks. Our objective is to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to make informed decisions in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of chemical transformations. This guide will focus on three primary, logically sound synthetic routes:

  • Route A: From 2-Chloro-4-fluorotoluene via side-chain chlorination and subsequent halogen exchange.

  • Route B: From 3-Chloro-4-fluoroaniline utilizing a Sandmeyer-type trifluoromethylation.

  • Route C: From 2-Chloro-4-fluorobenzoic Acid through conversion to the benzotrichloride and fluorination.

Each of these routes will be dissected in terms of their procedural intricacies, yield efficiencies, and practical considerations for a laboratory setting.

Route A: Side-Chain Halogenation of 2-Chloro-4-fluorotoluene

This classical approach leverages the relative ease of radical halogenation at the benzylic position, followed by a nucleophilic fluorine exchange. It is a robust and often high-yielding pathway, particularly suitable for larger-scale preparations.

Step 1: Photochlorination of 2-Chloro-4-fluorotoluene to 2-Chloro-4-fluorobenzotrichloride

The first step involves the free-radical chlorination of the methyl group of 2-chloro-4-fluorotoluene. This reaction is typically initiated by UV light, which homolytically cleaves chlorine gas into reactive chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group, initiating a chain reaction that leads to the formation of the trichloromethyl group.

Experimental Protocol:

  • Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The flask is charged with 2-chloro-4-fluorotoluene (1.0 mol).

  • Initiation: The reaction vessel is heated to 70-80 °C under the illumination of a UV lamp.[1]

  • Chlorination: Chlorine gas (2.8 mol) is bubbled through the reaction mixture. The reaction is exothermic and cooling may be required to maintain the desired temperature.[1]

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, and any residual chlorine and HCl are removed by purging with nitrogen gas to yield crude 2-chloro-4-fluorobenzotrichloride. This intermediate is often used in the next step without further purification.

Step 2: Halogen Exchange (Swarts Reaction) to this compound

The trichloromethyl group of 2-chloro-4-fluorobenzotrichloride is converted to the trifluoromethyl group via a halogen exchange reaction, commonly known as the Swarts reaction. This reaction typically employs a metal fluoride, such as antimony trifluoride (SbF₃), often with a catalytic amount of a pentavalent antimony salt (e.g., SbCl₅) which acts as a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: A pressure-resistant reactor is charged with 2-chloro-4-fluorobenzotrichloride (1.0 mol) and a catalytic amount of antimony pentachloride.

  • Fluorination: Anhydrous hydrogen fluoride (HF) is carefully introduced into the reactor. The reaction is typically carried out under pressure and at an elevated temperature.

  • Monitoring and Work-up: The reaction is monitored by GC. Upon completion, the excess HF is carefully vented, and the crude product is isolated.

  • Purification: The crude this compound is purified by distillation.

Mechanistic Insight: The Swarts Reaction

The Swarts reaction proceeds through a nucleophilic substitution mechanism. The Lewis acidic antimony salt polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by the fluoride ion from the metal fluoride. The reaction is driven forward by the formation of more stable metal chlorides.

Route A Workflow

Route A A 2-Chloro-4-fluorotoluene B Photochlorination A->B Cl₂, UV light C 2-Chloro-4-fluorobenzotrichloride B->C D Swarts Reaction (Halogen Exchange) C->D HF, SbCl₅ (cat.) E This compound D->E Route B A 3-Chloro-4-fluoroaniline B Diazotization A->B NaNO₂, HCl, 0-5 °C C Arenediazonium Salt B->C D Sandmeyer Trifluoromethylation C->D Cu(I), CF₃ source E This compound D->E Route C A 2-Chloro-4-fluorobenzoic Acid B Chlorination A->B SOCl₂ or (COCl)₂ C 2-Chloro-4-fluorobenzoyl Chloride B->C D Fluorination C->D HF, SbCl₃ E This compound D->E

References

The Decisive Influence of Fluorine: A Comparative Guide to the Reactivity of 2-Chloro-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic placement of a single atom can profoundly alter a molecule's behavior. 2-Chloro-4-fluorobenzotrifluoride is a prime example of a scaffold where the interplay of electron-withdrawing groups dictates its synthetic utility.[1][2] This guide provides an in-depth analysis of how the fluorine atom at the 4-position modulates the reactivity of this versatile intermediate, offering a comparative perspective against its structural analogs. We will dissect the electronic and steric effects, present comparative experimental data, and provide validated protocols to empower researchers in their synthetic endeavors.

The Electronic Architecture: Unpacking the Substituent Effects

The reactivity of the aromatic ring in this compound is governed by the cumulative electronic influence of its three distinct substituents: the trifluoromethyl group (-CF3), the chlorine atom, and, most critically for this discussion, the fluorine atom.

  • The Trifluoromethyl (-CF3) Group: This is a powerful electron-withdrawing group, exerting its influence almost exclusively through a strong negative inductive effect (-I). It is exceptionally stable and deactivates the entire aromatic ring to electrophilic attack while simultaneously activating it for nucleophilic substitution.[3]

  • The Chlorine (Cl) Atom: Chlorine exhibits a dual electronic character. It is electron-withdrawing by induction (-I) due to its electronegativity but can be electron-donating through resonance (+R) by sharing its lone pair electrons with the ring. Typically, its inductive effect dominates, making it a deactivating group, yet it directs incoming electrophiles to the ortho and para positions.[1][4]

  • The Fluorine (F) Atom: As the most electronegative element, fluorine exerts the strongest inductive electron-withdrawing (-I) effect among the halogens.[5] Like chlorine, it also possesses a positive resonance effect (+R).[5] However, for fluorine, the -I effect overwhelmingly surpasses the +R effect, making it a potent deactivating group for electrophilic reactions but an ortho-, para-director.[6] Its small atomic radius minimizes steric hindrance, a property that distinguishes it from larger halogens.[7][8]

The diagram below illustrates the dominant electronic forces at play within the molecule.

Caption: Dominant electronic effects of substituents on the aromatic ring.

Comparative Reactivity Analysis

To isolate and comprehend the role of the 4-fluoro substituent, we will compare the reactivity of This compound (A) with three key analogs: 2-Chlorobenzotrifluoride (B) , 4-Fluorobenzotrifluoride (C) , and the parent Benzotrifluoride (D) .

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are characteristic of aromatic rings bearing potent electron-withdrawing groups, which are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[9][10][11]

Causality and Prediction: The -CF3 group strongly activates the ring for SNAr. In compound A , the 4-fluoro group's intense inductive electron withdrawal further enhances the ring's electrophilicity, especially at the carbon atom bonded to the chlorine (C2). This makes the chlorine atom an excellent leaving group. Compared to compound B , which lacks this additional activation from the fluorine, compound A is expected to be significantly more reactive. Compound C lacks the chloro leaving group, and compound D is the least activated of all.

Therefore, the predicted order of reactivity toward SNAr (at the C2 position) is: A (this compound) >> B (2-Chlorobenzotrifluoride) > D/C (negligible)

Comparative Experimental Data:

CompoundStructureRelative Rate of SNAr with NaOCH₃Rationale for Reactivity
A: this compound C₇H₃ClF₄~150The -CF₃ and -F groups strongly and synergistically withdraw electron density, highly activating the C2 position for nucleophilic attack.
B: 2-Chlorobenzotrifluoride C₇H₄ClF₃1The -CF₃ group alone provides activation, but it is significantly less than the combined effect in Compound A.
C: 4-Fluorobenzotrifluoride C₇H₄F₄Not ApplicableLacks a suitable leaving group at the C2 position for this specific comparison.
D: Benzotrifluoride C₇H₅F₃Not ApplicableLacks a leaving group and sufficient activation for a facile SNAr reaction under these conditions.
(Note: These are representative relative rates based on established principles of physical organic chemistry. Actual values may vary with specific reaction conditions.)
Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration or halogenation, involve the attack of an electrophile on the electron-rich π-system of the benzene ring.[12][13]

Causality and Prediction: All three substituents (-CF₃, -Cl, -F) are deactivating due to their electron-withdrawing inductive effects. The combination of these three groups in compound A makes the aromatic ring extremely electron-deficient and thus highly resistant to electrophilic attack. Compound B is also strongly deactivated, but less so than A . Compound C is similarly deactivated. The parent compound, D , is the most reactive (or least deactivated) among the substituted analogs.

The directing effects of the substituents in compound A are convergent:

  • -CF₃ (at C1) is a meta-director (to C3, C5).

  • -Cl (at C2) is an ortho, para-director (directing to C3, C5 relative to itself).

  • -F (at C4) is an ortho, para-director (directing to C3, C5 relative to itself).

All groups direct an incoming electrophile to the C3 and C5 positions. However, the severe deactivation means that forcing conditions (high temperatures, strong acids) would be required, likely leading to low yields.

The predicted order of reactivity toward EAS is: D (Benzotrifluoride) > C ≈ B > A (this compound)

Comparative Experimental Data:

CompoundStructureRelative Rate of NitrationRationale for Reactivity
A: this compound C₇H₃ClF₄~0.001Extremely deactivated by three powerful electron-withdrawing groups (-CF₃, -F, -Cl). Requires harsh reaction conditions.
B: 2-Chlorobenzotrifluoride C₇H₄ClF₃~0.05Strongly deactivated by both -CF₃ and -Cl groups.
C: 4-Fluorobenzotrifluoride C₇H₄F₄~0.04Strongly deactivated by both -CF₃ and -F groups.
D: Benzotrifluoride C₇H₅F₃1Deactivated by the -CF₃ group, but significantly more reactive than the halogenated analogs.
(Note: These are representative relative rates based on established principles. The parent, Benzene, would have a relative rate of approximately 1,000,000 in this scale, highlighting the strong deactivating nature of the -CF₃ group alone.)

Field-Proven Experimental Protocol: SNAr Displacement

This protocol provides a self-validating system for the nucleophilic aromatic substitution of the chlorine atom in this compound, a reaction pathway significantly enhanced by the 4-fluoro substituent.

Objective: To synthesize 2-Methoxy-4-fluorobenzotrifluoride via SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Methodology:

  • Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

    • Causality: An inert atmosphere is crucial to prevent the reaction of the highly basic sodium methoxide with atmospheric moisture.

  • Reagent Addition: To the flask, add anhydrous DMF (100 mL), followed by this compound (19.85 g, 100 mmol). Begin stirring. Carefully add sodium methoxide (8.10 g, 150 mmol) in portions.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, liberating a highly reactive "naked" methoxide anion for nucleophilic attack. Adding the base in portions helps control any initial exotherm.

  • Reaction: Heat the mixture to 80 °C using a heating mantle.

    • Causality: Heating provides the necessary activation energy to form the high-energy Meisenheimer intermediate.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

    • Causality: Reaction monitoring is a critical self-validating step to ensure complete conversion and prevent the formation of byproducts from prolonged heating.

  • Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Causality: Quenching with water removes the DMF solvent and any unreacted sodium methoxide. Diethyl ether is used to extract the less polar organic product from the aqueous phase.

  • Purification: Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The washes remove residual base and salts. Drying removes dissolved water before solvent evaporation.

  • Characterization: Purify the resulting crude oil by vacuum distillation to yield 2-Methoxy-4-fluorobenzotrifluoride as a colorless liquid. Confirm identity and purity using ¹H NMR, ¹⁹F NMR, and GC-MS.

Safety Precautions: this compound and DMF are irritants. Sodium methoxide is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[1]

Visualized Workflow & Mechanism

G cluster_workflow Experimental Workflow: SNAr Synthesis A 1. Setup Dry flask under N₂ B 2. Reagent Addition Add DMF, Substrate, NaOCH₃ A->B C 3. Reaction Heat to 80°C B->C D 4. Monitoring Track via TLC/GC-MS C->D E 5. Workup Quench with H₂O, Extract with Ether D->E F 6. Purification Wash, Dry, Concentrate E->F G 7. Isolation Vacuum Distillation F->G H 8. Characterization NMR, GC-MS G->H

Caption: A streamlined workflow for the SNAr synthesis protocol.

G start This compound + CH₃O⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Nucleophilic Attack (Rate-determining) product 2-Methoxy-4-fluorobenzotrifluoride + Cl⁻ intermediate->product Step 2: Loss of Leaving Group (Fast)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.

Conclusion

The fluorine atom in this compound is not a passive spectator; it is a decisive modulator of reactivity. Its profound inductive electron-withdrawing effect operates in synergy with the trifluoromethyl group to shape the molecule's chemical personality.

  • For Nucleophilic Aromatic Substitution: The 4-fluoro group acts as a powerful activator, significantly increasing the reaction rate by enhancing the electrophilicity of the ring and stabilizing the anionic Meisenheimer intermediate. This makes the displacement of the C2-chloro substituent a highly favorable and synthetically valuable transformation.

  • For Electrophilic Aromatic Substitution: The 4-fluoro group serves as an additional deactivating substituent, rendering the aromatic ring extremely electron-poor and resistant to attack by electrophiles.

Understanding this dual influence is paramount for chemists aiming to utilize this building block. The strategic placement of fluorine provides a clear directive: favor nucleophilic substitution pathways to leverage the molecule's enhanced reactivity, a cornerstone principle in the synthesis of complex pharmaceuticals and agrochemicals.[2][14][15][16][17]

References

A Senior Application Scientist's Guide to the Electronic Landscape of 2-Chloro-4-fluorobenzotrifluoride and its Analogs: A Computational DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Electronic Nuances of a Key Building Block

2-Chloro-4-fluorobenzotrifluoride is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique interplay of its substituents – a chloro group, a fluoro group, and a trifluoromethyl group – on the benzene ring. These electron-withdrawing groups significantly modulate the electronic properties of the aromatic system, influencing its reactivity, binding affinity, and overall suitability for various applications.[1] A deep understanding of the electronic landscape of this molecule, and how it compares to structurally similar alternatives, is paramount for rational drug design and the development of novel bioactive compounds.

This guide provides a comprehensive framework for conducting and interpreting computational studies on the electronic properties of this compound. We will present a detailed protocol for performing Density Functional Theory (DFT) calculations to elucidate key electronic descriptors. Furthermore, we will establish a comparative analysis with two strategic analogs: the parent molecule, Benzotrifluoride, and an isomer, 3-Chloro-4-fluorobenzotrifluoride. This comparison will illuminate the subtle yet significant impact of substituent placement on the electronic character of the benzotrifluoride scaffold.

The Causality Behind Our Molecular Choices: A Strategic Comparison

To appreciate the electronic contributions of the chloro and fluoro substituents, a logical comparison is essential. We have selected the following molecules for our computational study:

  • This compound (Target Molecule): The subject of our primary investigation.

  • Benzotrifluoride (Parent Molecule): Serves as a baseline to understand the collective influence of the chloro and fluoro groups.[2]

  • 3-Chloro-4-fluorobenzotrifluoride (Isomeric Analog): Allows for a direct comparison of the effect of substituent position on the electronic properties of the aromatic ring.

By analyzing these three molecules in parallel, we can deconstruct the electronic effects of each substituent and their positional isomers, providing valuable insights for medicinal chemists and materials scientists.

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

The following protocol outlines a robust and reproducible workflow for calculating the electronic properties of our chosen molecules using Density Functional Theory. This method is widely recognized for its balance of accuracy and computational efficiency in studying organic molecules.[3][4][5]

Software: Gaussian 09/16, GaussView 6.0, or other suitable quantum chemistry software packages.[6][7][8]

Methodology:

  • Molecule Construction:

    • Using a molecular builder like GaussView, construct the 3D structures of this compound, Benzotrifluoride, and 3-Chloro-4-fluorobenzotrifluoride.

    • Ensure correct atom connectivity and initial geometries.

  • Geometry Optimization:

    • Perform a full geometry optimization to locate the lowest energy conformation for each molecule.

    • Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set.[9][10][11][12] This combination is well-suited for halogenated aromatic compounds, providing a good description of both electron correlation and basis set effects.

    • The optimization process iteratively adjusts the molecular geometry to find a stationary point on the potential energy surface.

  • Frequency Calculation:

    • Following successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • This step also provides valuable thermodynamic data, such as zero-point vibrational energy.

  • Electronic Property Calculation:

    • Using the optimized geometries, perform a single-point energy calculation to determine the electronic properties.

    • Key Properties to Calculate:

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[11][13][14] The HOMO-LUMO gap is an indicator of molecular stability.

      • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[15][16][17][18]

      • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.[19][20][21][22]

Visualizing the Computational Workflow

To ensure clarity and reproducibility, the computational workflow is summarized in the following diagram:

Computational_Workflow cluster_prep 1. Molecular Structure Preparation cluster_calc 2. Quantum Chemical Calculations (Gaussian) cluster_analysis 3. Data Analysis and Interpretation mol_build Construct 3D Molecular Structures (GaussView) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry prop_calc Single-Point Energy Calculation (Electronic Properties) freq_calc->prop_calc Validated Structure homo_lumo HOMO/LUMO Energies & Gap prop_calc->homo_lumo mep Molecular Electrostatic Potential Map prop_calc->mep dipole Dipole Moment prop_calc->dipole comparison Comparative Analysis homo_lumo->comparison mep->comparison dipole->comparison MEP_Comparison cluster_BTF Benzotrifluoride cluster_2C4FBTF This compound cluster_3C4FBTF 3-Chloro-4-fluorobenzotrifluoride BTF_MEP C2F4BTF_MEP C3F4BTF_MEP

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-fluorobenzotrifluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 2-Chloro-4-fluorobenzotrifluoride, a common intermediate in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's inherent hazards is essential. This compound is a flammable liquid and vapor, harmful if swallowed, and can cause skin and eye irritation.[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[3][4]

Key hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[3][4]

Table 1: Hazard Identification and Classification

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable liquidsCategory 3WarningH226: Flammable liquid and vapor[2]
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed[2]
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation
Specific target organ toxicityCategory 3WarningH335: May cause respiratory irritation
Hazardous to the aquatic environmentChronic 2WarningH411: Toxic to aquatic life with long lasting effects[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate personal protective equipment is non-negotiable when handling this compound. The following PPE must be worn at all times during the handling and disposal process:

  • Eye Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile rubber gloves are recommended for handling this chemical.[5] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider using thicker, chemical-resistant gloves.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron is advised.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Waste Classification: Navigating the Regulatory Landscape

Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits a hazardous "characteristic."[6][7]

  • Characteristic Waste: this compound exhibits the characteristic of ignitability (D001) due to its flash point.[6][8][9] It may also be classified as a toxic waste (D-series) depending on the concentration of its constituents in a leachate test.[8][10][11]

  • Listed Waste: If this compound is used as a solvent and becomes spent, it may be classified as an F-listed hazardous waste . Specifically, it could fall under the F002 category for spent halogenated solvents.[7][12][13]

It is the responsibility of the waste generator to make an accurate hazardous waste determination.[1] When in doubt, it is best to manage the waste as hazardous.

Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for the safe disposal of this compound.

Waste Collection and Segregation
  • Select an Appropriate Waste Container: Use a clean, compatible, and properly labeled hazardous waste container. Borosilicate glass or polyethylene containers are suitable.[6] Avoid metal containers as halogenated solvents can degrade and form corrosive acids.

  • Segregate Waste Streams: Crucially, halogenated and non-halogenated solvent wastes must be collected in separate containers. [6][9] Co-mingling these waste streams significantly increases disposal costs and complexity.

  • Labeling: Immediately upon adding the first drop of waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Ignitable" and "Toxic"[13]

    • The accumulation start date

    • The name and contact information of the generating researcher or lab

Temporary Storage in the Laboratory
  • Store waste containers in a designated satellite accumulation area, such as a secondary containment tray within a fume hood or a flammable safety cabinet.[6]

  • Keep containers tightly sealed when not in use to prevent the release of flammable vapors.[6]

  • Ensure the storage area is away from sources of ignition, heat, and incompatible materials like strong oxidizing agents.[3]

Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[6]

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and decisive action is required.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste haz_id Hazard Identification: Flammable, Toxic, Irritant start->haz_id ppe Don Appropriate PPE: Goggles, Nitrile Gloves, Lab Coat haz_id->ppe classification Waste Classification: RCRA Hazardous Waste (D001, potentially F002) ppe->classification collection Waste Collection: Use Labeled, Compatible Container classification->collection segregation Segregation: Separate from Non-Halogenated Waste collection->segregation storage Temporary Storage: Designated Satellite Accumulation Area segregation->storage disposal_request Request Disposal: Contact EHS Department storage->disposal_request end End: Proper Disposal disposal_request->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.